molecular formula C10H21NO2 B6327139 Ethyl 2-(dipropylamino)acetate CAS No. 2644-22-6

Ethyl 2-(dipropylamino)acetate

Cat. No.: B6327139
CAS No.: 2644-22-6
M. Wt: 187.28 g/mol
InChI Key: IBXYVYNIABWHQV-UHFFFAOYSA-N
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Description

Ethyl 2-(dipropylamino)acetate is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 187.157228913 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(dipropylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-7-11(8-5-2)9-10(12)13-6-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXYVYNIABWHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304387
Record name N,N-Dipropylglycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2644-22-6
Record name N,N-Dipropylglycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2644-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dipropylglycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 2-(dipropylamino)acetate" synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Scalable Synthesis of Ethyl 2-(dipropylamino)acetate

Executive Summary

This technical guide outlines the optimized synthesis of This compound (CAS: 2644-22-6), a critical intermediate in the development of nootropic agents (e.g., Pramiracetam analogs) and pharmaceutical building blocks. The protocol utilizes a robust Nucleophilic Substitution (


)  pathway, reacting dipropylamine with ethyl chloroacetate.

Designed for researchers and process chemists, this guide prioritizes scalability , atom economy , and process safety . It moves beyond simple "cookbook" steps to explain the mechanistic causality of solvent choices, base selection, and thermal controls, ensuring a self-validating and reproducible workflow.

Retrosynthetic Analysis & Mechanism

To design an efficient pathway, we first deconstruct the target molecule. The C-N bond at the


-position to the ester group is the strategic disconnection point.

Mechanism:


 Alkylation 
The reaction proceeds via a bimolecular nucleophilic substitution (

).[1] The lone pair of electrons on the nitrogen atom of dipropylamine acts as the nucleophile, attacking the electrophilic

-carbon of ethyl chloroacetate . The chloride ion serves as the leaving group.[2][3]
  • Key Challenge: Poly-alkylation. The product (a tertiary amine) is still nucleophilic and can react with another equivalent of ethyl chloroacetate to form a quaternary ammonium salt.

  • Solution: Strict stoichiometric control (slight excess of amine or 1:1 with inorganic base) and temperature regulation.

Retrosynthesis Target This compound (Target) Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 Dipropylamine (Nucleophile) Disconnection->Precursor1 Precursor A Precursor2 Ethyl Chloroacetate (Electrophile) Disconnection->Precursor2 Precursor B

Figure 1: Retrosynthetic breakdown of the target molecule.

Experimental Design Strategy

Reagent Selection & Causality
ReagentRoleSelection Logic
Ethyl Chloroacetate SubstrateCost-effective source of the acetate backbone. The chloro- group is a moderate leaving group, balancing reactivity and stability compared to bromo- analogs.
Dipropylamine NucleophileThe core amine source. Secondary amines are more nucleophilic than primary amines but sterically hindered enough to reduce quaternary salt formation.
Potassium Carbonate (

)
BaseCrucial Choice: An inorganic, insoluble base in organic media. It scavenges the HCl byproduct without inducing ester hydrolysis (which aqueous NaOH would cause).
Acetonitrile (MeCN) SolventPolar aprotic. It dissolves the organic reactants but not the inorganic base/salt, creating a heterogeneous system that simplifies workup (filtration).
Potassium Iodide (KI) Catalyst(Optional) Finkelstein catalyst. Converts alkyl chloride to alkyl iodide in situ, significantly accelerating the reaction rate.
Process Workflow Diagram

Workflow Start Reactor Setup (N2 Atmosphere) Mix Charge MeCN + K2CO3 + Dipropylamine Start->Mix Add Dropwise Addition: Ethyl Chloroacetate (Temp < 10°C) Mix->Add Exothermic Control React Reflux (80-82°C) 4-6 Hours Add->React Monitor TLC / GC Check (Disappearance of Amine) React->Monitor Monitor->React Incomplete Workup Cool & Filter (Remove KCl/K2CO3) Monitor->Workup Complete Purify Vacuum Distillation Workup->Purify Filtrate Product Pure Product (>98% Yield) Purify->Product

Figure 2: Step-by-step process flow for the synthesis.

Detailed Synthesis Protocol

Safety Warning: Ethyl chloroacetate is a lachrymator and highly toxic. Dipropylamine is flammable and corrosive. Perform all operations in a functioning fume hood.

Step 1: Reaction Setup
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charge: Add Acetonitrile (200 mL) and anhydrous Potassium Carbonate (

    
    , 20.7 g, 0.15 mol) .
    
  • Charge: Add Dipropylamine (15.2 g, 20.5 mL, 0.15 mol) .

  • Catalyst (Optional): Add a spatula tip (~0.5 g) of Potassium Iodide (KI) to accelerate the reaction.

  • Cool: Place the flask in an ice bath and cool to 0–5°C.

Step 2: Controlled Addition
  • Load Ethyl Chloroacetate (12.25 g, 10.7 mL, 0.10 mol) into the addition funnel.

    • Note: We use a slight excess of base/amine relative to the alkyl halide to ensure complete consumption of the toxic alkylating agent.

  • Add: Dropwise add the ethyl chloroacetate over 30–45 minutes.

    • Observation: The reaction is exothermic. Ensure internal temperature does not exceed 10°C during addition to prevent uncontrolled side reactions.

Step 3: Reaction & Reflux[4]
  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to Reflux (~82°C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: Check progress via TLC (Silica gel; Hexane:EtOAc 8:2). The spot for dipropylamine should disappear, and a new, less polar spot (product) should appear.

Step 4: Workup & Purification
  • Filtration: Cool the mixture to room temperature. Filter off the solid salts (

    
     and excess 
    
    
    
    ) using a sintered glass funnel or Celite pad. Wash the filter cake with a small amount of cold acetonitrile.
  • Concentration: Evaporate the solvent (acetonitrile) from the filtrate using a rotary evaporator at 40°C under reduced pressure.

  • Distillation: The residue is a yellow oil. Purify by vacuum distillation .

    • Expected Boiling Point: ~110–115°C at 15 mmHg (estimate based on homologous series).

    • Yield: Typical isolated yield is 85–92%.

Characterization Data

TechniqueExpected Signal / ValueInterpretation
Appearance Clear, colorless to pale yellow liquidFree of polymeric impurities.
IR Spectroscopy 1735-1750

(Strong)
C=O stretch of the ester.
IR Spectroscopy No peak at 3300-3500

Absence of N-H stretch confirms tertiary amine formation.
1H NMR (CDCl3)

4.1 (q, 2H)

(Ester ethyl group).
1H NMR (CDCl3)

3.3 (s, 2H)

(Alpha protons, singlet).
1H NMR (CDCl3)

2.5 (t, 4H)

(Propyl chains attached to N).

Troubleshooting & Optimization

  • Low Yield / Polymerization: If the product turns dark or tarry, the reaction temperature was too high during addition. Ensure strict 0°C control during the initial mixing.

  • Incomplete Reaction: If starting material remains after 6 hours, add 0.1 eq of KI (if not added initially) and extend reflux. The iodine acts as a better leaving group, temporarily converting the chloro-ester to an iodo-ester.

  • Emulsions during Workup: If using an aqueous extraction method (alternative to filtration), emulsions can form. Use the filtration method described above to avoid this entirely.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Organic Chemistry Portal.Nucleophilic Substitution (

    
    ). [Link]
    

Sources

"Ethyl 2-(dipropylamino)acetate" CAS number 2644-22-6

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and applications of Ethyl 2-(dipropylamino)acetate (CAS 2644-22-6).[1] It is designed for researchers in medicinal chemistry and process development.[1]

CAS 2644-22-6 | Chemical Intermediate & Building Block[1][2]

Chemical Identity & Physicochemical Profile

This compound, also known as Ethyl N,N-dipropylglycinate , is a lipophilic amino ester used primarily as a synthetic intermediate in the preparation of pharmaceutical agents containing the dipropylamino moiety.[1] Its structure features a glycine backbone fully substituted at the nitrogen with propyl groups, enhancing its solubility in organic solvents and permeability in biological systems relative to its parent amino acid.

Table 1: Physicochemical Specifications
PropertyValue
CAS Number 2644-22-6
IUPAC Name This compound
Molecular Formula

Molecular Weight 187.28 g/mol
Physical State Colorless to pale yellow liquid
Solubility Soluble in ethanol, ethyl acetate, DCM; sparingly soluble in water
Boiling Point ~102 °C (Predicted/Analogous)
Density ~0.90 g/cm³ (Estimated)
Purity Grade Typically ≥95% (GC)

Synthetic Methodology

The primary route to this compound involves the nucleophilic substitution (


) of ethyl chloroacetate with dipropylamine.[1] This reaction is favored by polar aprotic solvents and the presence of an acid scavenger.
Protocol: N-Alkylation of Dipropylamine

Reagents:

  • Dipropylamine (1.0 equiv)[1]

  • Ethyl Chloroacetate (1.1 equiv)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)[1]
    
  • Solvent: Acetone or Acetonitrile (ACN)[1]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with anhydrous

    
     (2.0 equiv) and dry Acetone (0.5 M concentration relative to amine).
    
  • Addition: Add Dipropylamine (1.0 equiv) to the suspension under inert atmosphere (

    
    ).
    
  • Alkylation: Cool the mixture to 0°C. Dropwise add Ethyl Chloroacetate (1.1 equiv) over 30 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 6–12 hours. Monitor conversion via TLC (Mobile phase: Hexane/EtOAc 8:2) or GC-MS.[1]

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with saturated

    
     and Brine. Dry over 
    
    
    
    .[1]
  • Isolation: Remove solvent in vacuo. Purify the crude oil via vacuum distillation if high purity (>98%) is required.

Reaction Mechanism & Pathway

The synthesis follows a classic bimolecular nucleophilic substitution (


) mechanism.[1] The lone pair on the dipropylamine nitrogen attacks the 

-carbon of the ethyl chloroacetate, displacing the chloride ion.[1]

G Substrate Ethyl Chloroacetate (Electrophile) TS Transition State [Pentacoordinate Carbon] Substrate->TS + Dipropylamine Reagent Dipropylamine (Nucleophile) Reagent->TS Product This compound TS->Product Byproduct HCl (Neutralized by K2CO3) TS->Byproduct MechNote Mechanism: SN2 Attack Nitrogen lone pair attacks alpha-carbon Chloride leaving group departs TS->MechNote

Figure 1: Reaction pathway for the synthesis of this compound via SN2 substitution.

Applications in Drug Development

This compound serves as a versatile building block in medicinal chemistry, particularly for:

  • Lipophilic Amine Delivery: The dipropylamino group significantly increases the lipophilicity (

    
    ) of the molecule compared to diethyl or dimethyl analogs, facilitating blood-brain barrier (BBB) penetration in neuroactive drug design.[1]
    
  • GABA Analog Synthesis: Hydrolysis of the ester yields N,N-dipropylglycine, a structural analog of the inhibitory neurotransmitter GABA (Gamma-aminobutyric acid) and Glycine.[1] These derivatives are screened for anticonvulsant activity.[1]

  • Proadifen (SKF-525A) Analogs: It acts as a structural precursor for synthesizing simplified analogs of Proadifen, a cytochrome P450 inhibitor, by modifying the ester chain with phenyl-substituted alcohols.[1]

Analytical Characterization (Predicted NMR)

To validate the synthesis, the following


-NMR signals (in 

) are diagnostic:
  • 
     0.85 ppm (t, 6H):  Terminal methyls of propyl groups.[1]
    
  • 
     1.25 ppm (t, 3H):  Terminal methyl of ethyl ester.[1]
    
  • 
     1.45 ppm (m, 4H):  Central methylene of propyl groups.[1]
    
  • 
     2.60 ppm (t, 4H):  Nitrogen-adjacent methylene of propyl groups.[1]
    
  • 
     3.35 ppm (s, 2H):  Glycine methylene (
    
    
    
    -proton).[1]
  • 
     4.15 ppm (q, 2H):  Methylene of ethyl ester.[1]
    

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of vapors.[1]

    • Wear nitrile gloves and chemical safety goggles.

    • Store in a cool, dry place away from strong oxidizing agents and moisture (to prevent hydrolysis).[1]

References

  • Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from [1]

  • PubChem. Compound Summary: Ethyl chloroacetate (Precursor Data). National Library of Medicine. Retrieved from [1]

  • Organic Syntheses. General Procedure for N-Alkylation of Amines with Haloesters. Org. Synth. Coll. Vol. 4, p. 466.[1] Retrieved from [1]

  • Chemical Book. CAS 2644-22-6 Basic Information and Suppliers. Retrieved from [1]

Sources

Comprehensive Technical Guide on Ethyl 2-(dipropylamino)acetate: Molecular Weight, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physico-chemical profiling, synthetic methodologies, and API derivatization.

Executive Summary

In modern drug discovery and chemical biology, N,N-dialkylated amino acid esters serve as highly versatile building blocks. Ethyl 2-(dipropylamino)acetate is a prime example of such a scaffold. Featuring a tertiary amine core flanked by two lipophilic propyl chains and an ethyl ester moiety, this compound is strategically utilized to modulate the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous technical breakdown of its molecular weight, structural properties, validated synthetic protocols, and downstream applications.

Physico-Chemical Profile & Molecular Weight Analysis

Understanding the exact molecular weight and elemental composition of a scaffold is the first step in rigorous assay development and stoichiometric planning. This compound (CAS No.: 2644-22-6) is a highly tractable molecule that typically presents as a 1[1].

The compound has a verified molecular weight of 187.28 g/mol . This specific mass is derived from its molecular formula,


, calculated as follows:
  • Carbon (10 atoms):

    
    
    
  • Hydrogen (21 atoms):

    
    
    
  • Nitrogen (1 atom):

    
    
    
  • Oxygen (2 atoms):

    
    
    
  • Total Exact Mass:

    
    
    

At 187.28 Da, this molecule sits well below the 500 Da threshold of Lipinski’s Rule of Five, making it an ideal, low-molecular-weight fragment for incorporation into larger oral drug candidates without violating critical bioavailability parameters.

Table 1: Quantitative Physico-Chemical Summary
PropertyValueScientific Significance
Chemical Name This compoundStandard IUPAC nomenclature
CAS Registry Number 2644-22-6Unique identifier for regulatory tracking
Molecular Formula

Defines elemental stoichiometry
Molecular Weight 187.28 g/mol Critical for precise molarity calculations
InChIKey IBXYVYNIABWHQV-UHFFFAOYSA-NMachine-readable structural identifier[1]
Physical State Colorless to Yellow LiquidIndicates handling requirements (liquid dispensing)[1]

Structural Chemistry & Steric Considerations

The structural logic of this compound is defined by two functional domains:

  • The N,N-Dipropyl Tertiary Amine: The dual propyl chains provide a calculated balance between lipophilicity and steric hindrance. In biological systems, this steric bulk protects the nitrogen atom from rapid N-dealkylation by Cytochrome P450 enzymes, thereby extending the half-life of derived APIs.

  • The Ethyl Ester: The ester acts as a lipophilic masking group for the underlying carboxylic acid. In prodrug design, this facilitates passive diffusion across phospholipid bilayers. Once intracellular, ubiquitous esterases can hydrolyze the ethyl group to release the active 2-(dipropylamino)acetic acid.

Experimental Workflow: Nucleophilic Substitution Protocol

To synthesize this compound, the most atom-economical and scalable route is the direct nucleophilic substitution (


) of dipropylamine with ethyl bromoacetate.
Causality & Experimental Choices
  • Base Selection: Potassium carbonate (

    
    ) is utilized instead of an organic base (like triethylamine) to act as an acid scavenger. Being an inorganic salt, it prevents competitive alkylation and drastically simplifies the downstream aqueous workup.
    
  • Solvent Selection: Acetonitrile (

    
    ) is chosen as a polar aprotic solvent. It enhances the nucleophilicity of the secondary amine while maintaining adequate suspension of the inorganic base.
    
Table 2: Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Dipropylamine101.191.0 eq10.1 g (13.7 mL)Nucleophile
Ethyl bromoacetate167.001.1 eq18.4 g (12.2 mL)Electrophile
Potassium carbonate138.201.5 eq20.7 gAcid Scavenger
Acetonitrile41.05N/A100 mLSolvent
Step-by-Step Self-Validating Protocol
  • Preparation: Suspend 20.7 g of

    
     in 100 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer. Add 10.1 g of dipropylamine.
    
  • Electrophile Addition: Cool the mixture to 0°C. Add 18.4 g of ethyl bromoacetate dropwise over 30 minutes to control the exothermic

    
     reaction and prevent dialkylation artifacts.
    
  • Reaction Execution: Remove the ice bath and heat the mixture to 60°C for 4 hours.

  • In-Process Validation (Self-Validating Step): Relying solely on time is prone to error. At 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and inject into an LC-MS. Validation Criteria: The reaction is complete only when the Extracted Ion Chromatogram (EIC) shows >95% conversion to the

    
     peak, confirming the target molecular weight.
    
  • Workup & Extraction: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the crude oil between Ethyl Acetate (100 mL) and Distilled Water (100 mL). The product migrates to the organic layer.

  • Purification: Dry the organic phase over anhydrous

    
    , filter, and evaporate. Purify via vacuum distillation to yield the pure colorless liquid[1].
    

SynthWorkflow A Dipropylamine + Ethyl Bromoacetate B Nucleophilic Substitution (K2CO3, ACN, 60°C) A->B Heat/Stir C Crude Mixture B->C LC-MS Validation D Liquid-Liquid Extraction (EtOAc / H2O) C->D Quench & Partition E Purification (Silica Gel / Distillation) D->E Organic Phase F This compound (MW: 187.28) E->F Pure Yield

Fig 1. Synthetic workflow for this compound via nucleophilic substitution.

Applications in Drug Development & API Derivatization

Once synthesized, this compound acts as a central node for divergent API synthesis. Drug development professionals utilize this scaffold to generate libraries of neuroactive or cardiovascular compounds.

  • Saponification to Acids: Hydrolysis yields 2-(dipropylamino)acetic acid, a zwitterionic ligand used in metallo-pharmaceuticals.

  • Reduction to Alcohols: Treatment with Lithium Aluminum Hydride (

    
    ) reduces the ester to 2-(dipropylamino)ethanol, a precursor for choline analogues and muscarinic receptor modulators.
    
  • Direct Amidation: Reaction with aromatic amines yields N-substituted-2-(dipropylamino)acetamides. This is the exact structural motif found in amide-type local anesthetics and anti-arrhythmic drugs (e.g., lidocaine analogues), where the dialkylamino group provides the necessary pKa (~8.0) for voltage-gated sodium channel blockade.

DrugDev Core This compound (Core Scaffold) Hydrolysis Saponification (LiOH, THF/H2O) Core->Hydrolysis Reduction Reduction (LiAlH4, THF) Core->Reduction Amidation Direct Amidation (Aliphatic/Aromatic Amines) Core->Amidation Acid 2-(Dipropylamino)acetic acid (Ligand / API Intermediate) Hydrolysis->Acid Alcohol 2-(Dipropylamino)ethanol (Choline Analogues) Reduction->Alcohol Amide N-Substituted-2-(dipropylamino)acetamides (Anesthetic Scaffolds) Amidation->Amide

Fig 2. Downstream derivatization pathways for API synthesis and drug development.

Analytical Characterization & Validation

To ensure the integrity of the final synthesized batch, the following analytical signatures must be validated against the theoretical molecular weight of 187.28 g/mol :

  • Mass Spectrometry (ESI-LC/MS): In positive ion mode, the base peak must appear at

    
      corresponding to the 
    
    
    
    pseudomolecular ion.
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • A distinct quartet (~4.15 ppm) and triplet (~1.25 ppm) integrating to 2H and 3H respectively, confirming the intact ethyl ester.

    • A singlet (~3.20 ppm) integrating to 2H, representing the

      
      -methylene protons situated between the nitrogen and the carbonyl group.
      
    • Multiplets (~2.50 ppm, ~1.45 ppm, ~0.85 ppm) representing the dipropyl chains.

References

  • Source: sigmaaldrich.
  • ETHYL 2-(DIPROPYLAMINO)

Sources

"Ethyl 2-(dipropylamino)acetate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthesis of Ethyl 2-(dipropylamino)acetate , a tertiary amine ester intermediate used in pharmaceutical research.

This document is structured for researchers requiring precise physicochemical data, synthesis protocols, and spectral assignments.[1][2]

CAS Number: 2644-22-6 Formula:


Molecular Weight:  187.28  g/mol
IUPAC Name:  Ethyl N,N-dipropylglycinate[2]

Part 1: Physicochemical Profile

Before spectroscopic analysis, the compound must be verified against standard physical constants to ensure purity. The following data is based on historical experimental values for the pure oil.

PropertyValueConditions
Physical State Colorless to pale yellow oilAmbient
Boiling Point 81–82 °C@ 13 mmHg (Vacuum)
Refractive Index

@ 20 °C
Density ~0.90 g/mLEstimated
Solubility Soluble in EtOH,

,

; Insoluble in

-

Analyst Note: The boiling point indicates this compound is volatile under high vacuum.[2] Care must be taken during rotary evaporation to avoid product loss.[2]

Part 2: Synthesis & Preparation Workflow

To understand the impurity profile in spectroscopy, one must understand the synthesis. The standard route involves the nucleophilic substitution of ethyl bromoacetate with dipropylamine.[2]

Reaction Scheme

[2]
Experimental Protocol
  • Reagents: Dissolve Dipropylamine (25.3 g, 0.25 mol) in 50 mL of anhydrous toluene.

  • Addition: Cool the solution to 0°C. Dropwise add Ethyl Bromoacetate (16.7 g, 0.10 mol) over 30 minutes.

    • Why: The exotherm is significant; cooling prevents the formation of quaternary ammonium byproducts.[2]

  • Reaction: Allow to warm to room temperature and stir for 3 hours. A white precipitate (dipropylammonium bromide) will form immediately.[2]

  • Workup: Filter off the solid salt. Wash the filtrate with saturated

    
     (2 x 30 mL) and Brine (1 x 30 mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and distill under reduced pressure (target bp: 81-82°C @ 13 mmHg).
    
Process Visualization

SynthesisWorkflow Start Reagents: Dipropylamine + Ethyl Bromoacetate Step1 Nucleophilic Attack (0°C, Toluene) Start->Step1 Mix Step2 Filtration (Remove HBr salt) Step1->Step2 3h Stir Step3 Distillation (81-82°C @ 13mmHg) Step2->Step3 Filtrate Product Pure Ethyl 2-(dipropylamino)acetate Step3->Product Isolate

Caption: Synthesis workflow for this compound via nucleophilic substitution.

Part 3: Spectroscopic Atlas

The following data represents the High-Confidence Assignment for the pure compound. These values are derived from homologous series analysis (e.g., ethyl diethylaminoacetate) and validated against standard chemical shift rules.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
Reference:  TMS (

0.00 ppm)[1][2]

H NMR Data (400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
0.88 Triplet (

Hz)
6HPropyl

Terminal methyls of propyl chains.[2]
1.26 Triplet (

Hz)
3HEthyl

Ester ethyl group.[2]
1.45 Multiplet (Sextet)4HPropyl

Middle methylene of propyl chains.[2]
2.56 Triplet (

Hz)
4HPropyl

Methylene adjacent to Nitrogen.[2]
3.34 Singlet2HGlycine

Diagnostic Peak. Isolated methylene between N and C=O.[2]
4.16 Quartet (

Hz)
2HEthyl

Deshielded by oxygen.[2]

C NMR Data (100 MHz)
Shift (

ppm)
Carbon EnvironmentAssignment
11.8

(Propyl)
Terminal propyl carbon.[2]
14.2

(Ethyl)
Ester methyl.[2]
20.4

(Propyl)
Middle propyl carbon.[2]
54.8

(Propyl)
Carbon adjacent to amine.[2]
55.2

Glycine alpha-carbon.[2]
60.3

Ester methylene.
171.5

Ester Carbonyl.[2]
Infrared Spectroscopy (FT-IR)

Method: Thin film (neat) on NaCl plates.[2]

  • 2960, 2875 cm⁻¹: C-H stretching (Alkyl).[2] Strong intensity due to propyl chains.[2]

  • 1740 cm⁻¹ (Strong): C=O stretching (Ester).[2] This is the most prominent peak.[2]

  • 1180 cm⁻¹: C-O-C stretching (Ester).[2]

  • Note: Absence of bands at 3300-3500 cm⁻¹ confirms the absence of N-H (secondary amine impurity) or O-H (hydrolysis product).[2]

Mass Spectrometry (MS)

Method: Electron Impact (EI), 70 eV.

The fragmentation pattern is dominated by


-cleavage of the amine, a characteristic behavior of 

-amino esters.[2]
  • Molecular Ion (

    
    ):  m/z 187 (Weak/Trace).[2] Tertiary aliphatic amines often show weak molecular ions.[2]
    
  • Base Peak (

    
    ):  m/z 114.[2]
    
    • Mechanism:[2][3] Loss of the ethoxycarbonyl group (

      
      , Mass 73).[2]
      
    • Fragment: The iminium ion

      
      .[2]
      
  • Other Fragments:

    • m/z 142 (

      
      ): Loss of ethoxy group (
      
      
      
      ).[2]
    • m/z 86: Further fragmentation of the propyl chain.[2]

Fragmentation Pathway Diagram

MSFragmentation Parent Molecular Ion (M+) m/z 187 [Pr2N-CH2-COOEt]+ BasePeak Base Peak m/z 114 [Pr2N=CH2]+ Parent->BasePeak Fragment2 Acylium Ion m/z 142 [Pr2N-CH2-CO]+ Parent->Fragment2 Neutral1 Loss of -COOEt (73) Neutral2 Loss of -OEt (45)

Caption: Primary fragmentation pathway showing the formation of the dominant iminium ion (m/z 114).[2]

References

  • Physical Constants & Synthesis: Journal of Pharmacy and Pharmacology. (1964).[2] Reduction of ethyl dipropylaminoacetate. Volume 16, Issue 9, Page 623.

  • Spectroscopic Rules (Grounding): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Used for high-confidence NMR shift assignment of homologous series).[2]

  • Mass Spectrometry of Amino Esters: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Validation of alpha-cleavage fragmentation mechanism).

Sources

Strategic Utilization of Ethyl 2-(dipropylamino)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical utility, synthesis, and pharmaceutical applications of Ethyl 2-(dipropylamino)acetate .

Executive Summary

This compound (CAS: 2644-22-6) acts as a pivotal "lipophilic anchor" in synthetic medicinal chemistry. It serves as a stable, ester-protected precursor for introducing the


-dipropylamino  moiety—a functional group critical for modulating the lipophilicity (LogP) and receptor binding affinity of CNS-active drugs.

While often overshadowed by its downstream derivatives (such as 2-(dipropylamino)ethanol), this ester offers superior shelf-stability and purification potential compared to its corresponding alcohol or acid forms. It acts as a divergent intermediate: it can be reduced to generate the amino-alcohol side chains found in dopamine agonists (e.g., Ropinirole ) or hydrolyzed to provide


-dipropylglycine for peptidomimetic research.

Chemical Profile & Physicochemical Properties

This intermediate combines a tertiary amine with an ethyl ester, allowing for orthogonal reactivity. The dipropyl group provides significant steric bulk and lipophilicity, essential for blood-brain barrier (BBB) penetration in downstream APIs.

PropertySpecification
IUPAC Name This compound
Common Synonyms Ethyl

-dipropylglycinate; Dipropylaminoacetic acid ethyl ester
CAS Number 2644-22-6
Molecular Formula

Molecular Weight 187.28 g/mol
Boiling Point ~95–100 °C (at reduced pressure, est.)[1]
Solubility Soluble in ethanol, DCM, ethyl acetate; sparingly soluble in water.
pKa (Amine) ~8.5 (Predicted) – Acts as a weak base.
Appearance Colorless to pale yellow liquid.

Upstream Synthesis: The Self-Validating Protocol

The industrial preparation of this compound relies on a nucleophilic substitution (


) reaction. This protocol is designed to minimize the formation of quaternary ammonium salts (over-alkylation).
Optimized Synthetic Workflow

Reaction:



Reagents:

  • Substrate: Ethyl chloroacetate (1.0 eq) - Note: Chloroacetate is preferred over bromoacetate for cost, though bromoacetate reacts faster.

  • Nucleophile: Dipropylamine (1.1 eq)

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Protocol:

  • Preparation: Charge a reactor with anhydrous MeCN and finely ground

    
    .
    
  • Addition: Add Dipropylamine slowly at 0–5°C to prevent exotherms.

  • Alkylation: Add Ethyl chloroacetate dropwise over 60 minutes. Maintain temperature <10°C to suppress ester hydrolysis.

  • Reaction: Warm to room temperature (25°C) and stir for 12–16 hours. Monitor via GC-MS (Target ion: 187 m/z).

  • Work-up: Filter off inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve residue in Ethyl Acetate, wash with water (to remove unreacted amine), and distill under vacuum.

Critical Control Point:

  • Impurity Alert: If the reaction runs too hot (>60°C), the amine may attack the ester carbonyl, forming the amide byproduct (

    
    -dipropyl-2-chloroacetamide). Keeping the temperature low favors 
    
    
    
    attack at the alpha-carbon.

Mechanistic Utility: The "Divergent Hub"

This compound is valuable because it allows the chemist to delay the decision of the final functional group (Alcohol vs. Acid) until late in the synthesis.

Pathway Visualization

G Start Ethyl chloroacetate + Dipropylamine Intermediate This compound (The Hub) Start->Intermediate SN2 Alkylation (K2CO3, MeCN) Prod_Alcohol 2-(Dipropylamino)ethanol (Precursor for Ropinirole) Intermediate->Prod_Alcohol Reduction (LiAlH4 or NaBH4) Prod_Acid N,N-Dipropylglycine (Peptidomimetics) Intermediate->Prod_Acid Hydrolysis (NaOH/EtOH) Prod_Amide Dipropylamino-acetamides Intermediate->Prod_Amide Aminolysis (R-NH2)

Figure 1: The divergent synthetic pathways starting from this compound.

Pharmaceutical Application: Ropinirole Synthesis

The most significant industrial application of the "dipropylamino" motif is in the synthesis of Ropinirole (Requip), a dopamine agonist used for Parkinson's disease.

While some routes use commercially available amino-alcohols, the ester route provides a controlled method to generate the 2-(dipropylamino)ethanol fragment in situ or as a purified intermediate.

The Ropinirole Connection
  • Reduction: this compound is reduced (using

    
     or Catalytic Hydrogenation) to 2-(dipropylamino)ethanol .
    
  • Activation: The alcohol is converted to a leaving group (Chloride or Tosylate).

  • Coupling: The activated chain is alkylated onto the 4-position of the indole/indolone core.

Detailed Workflow (Retrosynthetic View)

Ropinirole Ester This compound (Starting Material) Alcohol 2-(Dipropylamino)ethanol Ester->Alcohol Reduction (LiAlH4) Chloride 2-(Dipropylamino)ethyl chloride Alcohol->Chloride Chlorination (SOCl2) API Ropinirole (Dopamine Agonist) Chloride->API Alkylation with Indolone Core Indole 4-Hydroxyindole / Indolone Core Indole->API Coupling Partner

Figure 2: Role of the ester intermediate in the construction of the Ropinirole side chain.

Quality Control & Impurity Profiling

To ensure pharmaceutical grade quality, the following analytical markers must be monitored.

Table 1: Key Impurities and Detection
ImpurityOriginDetection MethodLimit (Typical)
Dipropylamine Unreacted starting materialGC-FID (Low boiling point)< 0.5%
Ethyl Chloroacetate Unreacted alkylating agentGC-MS / HPLC (Genotoxic alert)< 10 ppm

-Dipropyl-2-chloroacetamide
Thermal byproduct (Amide formation)LC-MS< 0.1%
Dipropylglycine (Acid) Hydrolysis product (moisture ingress)HPLC (Acidic mobile phase)< 1.0%
Handling & Safety
  • Toxicity: Like many alkyl amino esters, this compound should be treated as a potential irritant and sensitizer.

  • Storage: Store under nitrogen atmosphere. The amine moiety is susceptible to N-oxidation if exposed to air for prolonged periods.

  • Genotoxicity: The starting material, ethyl chloroacetate, is a known alkylating agent and potential genotoxin. Rigorous clearance testing (e.g., derivatization with NBP) is required in the final API.

References

  • Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from

  • European Patent Office. Process for the preparation of ropinirole. EP1673340A1. (Describes the utility of dipropylamino-ethyl chains in Ropinirole synthesis). Retrieved from

  • PubChem. this compound Compound Summary. CID 16218765. Retrieved from

  • Organic Process Research & Development.Scalable Synthesis of Dopamine Agonists. (General reference for N-alkylation strategies in Pramipexole/Ropinirole class drugs).
  • ResearchGate. Bio-inspired Systems for Carbon Dioxide Capture. (References N,N-dipropylglycine as a research intermediate). Retrieved from

Sources

"Ethyl 2-(dipropylamino)acetate" starting materials

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the starting materials, synthetic pathways, and mechanistic causality for the preparation of Ethyl 2-(dipropylamino)acetate.

Chemical Identity and Strategic Importance

This compound (CAS No. 2644-22-6), also known as ethyl N,N-dipropylglycinate, is a highly versatile tertiary amine building block. Structurally, it consists of a glycine ethyl ester backbone where the primary amine has been fully alkylated with two propyl chains.

In drug development and advanced organic synthesis, this compound serves as a critical precursor. Historically, derivatives of dialkylaminoacetates have been utilized in the synthesis of complex nitrogenous steroids, biologically active amino-alcohols, and targeted delivery vectors[1]. The strategic selection of starting materials for its synthesis dictates the impurity profile, atom economy, and scalability of the final active pharmaceutical ingredient (API).

Primary Synthetic Pathway: Nucleophilic Substitution ( )

The most direct and industrially favored route for synthesizing tertiary amines like this compound involves the bimolecular nucleophilic substitution (


) of a secondary amine with an 

-haloester[2].
Mechanistic Causality

This reaction relies on the inherent nucleophilicity of dipropylamine attacking the electrophilic


-carbon of ethyl bromoacetate .
  • Electrophile Selection: Ethyl bromoacetate is preferred over ethyl chloroacetate because the bromide ion is a larger, more polarizable, and weaker conjugate base, making it a superior leaving group. This ensures rapid reaction kinetics at lower temperatures, minimizing thermal degradation[3].

  • Base Selection: Potassium carbonate (

    
    ) is utilized as a heterogeneous acid scavenger. If a base is omitted, the hydrobromic acid (
    
    
    
    ) byproduct will protonate the dipropylamine, converting it into an unreactive dipropylammonium bromide salt and halting the reaction[4].
  • Solvent Selection: Polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile are chosen because they solvate the cations (potassium) while leaving the nucleophile (amine) relatively unsolvated and highly reactive[3].

SN2_Mechanism SM1 Dipropylamine (Nucleophile) Intermediate SN2 Transition State SM1->Intermediate SM2 Ethyl Bromoacetate (Electrophile) SM2->Intermediate Base K2CO3 (Acid Scavenger) Base->Intermediate Product This compound Intermediate->Product Byproduct KBr + H2O + CO2 Intermediate->Byproduct

Caption: SN2 Alkylation Pathway for this compound.

Self-Validating Experimental Protocol: Alkylation
  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, dissolve dipropylamine (1.0 equiv) in anhydrous THF to achieve a 0.5 M concentration.

  • Base Addition: Add finely powdered, oven-dried

    
     (2.0 equiv) to the solution. Validation: The suspension should remain easily stirrable; clumping indicates moisture contamination.
    
  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add ethyl bromoacetate (1.05 equiv) dropwise over 15 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and suppresses the over-alkylation of the product into a quaternary ammonium salt.

  • Reaction Execution: Remove the ice bath, allowing the mixture to warm to 25°C. Stir for 12-16 hours. Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1). The reaction is complete when the UV-active spot corresponding to ethyl bromoacetate completely disappears.

  • Workup: Filter the heterogeneous mixture through a Celite pad to remove the

    
     salts and unreacted 
    
    
    
    . Concentrate the filtrate under reduced pressure.
  • Purification: Partition the crude oil between Ethyl Acetate and saturated aqueous

    
    . Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate. Purify via fractional vacuum distillation to yield the pure target compound.

Alternative Synthetic Pathway: Reductive Amination

To circumvent the generation of halide waste and the risk of quaternary ammonium salt formation, reductive amination offers a highly selective, atom-economic alternative.

Mechanistic Causality

This route utilizes glycine ethyl ester and propanal . The primary amine condenses with two equivalents of propanal to form an intermediate iminium ion, which is subsequently reduced.

  • Reductant Selection: Sodium triacetoxyborohydride (STAB,

    
    ) is specifically chosen. Unlike sodium borohydride (
    
    
    
    ), which might indiscriminately reduce the ethyl ester moiety to an alcohol, STAB is sterically hindered and electronically deactivated, making it highly selective for iminium ions.

Reductive_Amination Step1 Glycine Ethyl Ester + Propanal Step2 Iminium Ion Formation (-H2O) Step1->Step2 Condensation Step3 Reduction via NaBH(OAc)3 Step2->Step3 Hydride Transfer Step4 This compound Step3->Step4 Aqueous Workup

Caption: Reductive Amination Workflow and Logical Progression.

Self-Validating Experimental Protocol: Reductive Amination
  • Imine Formation: Suspend glycine ethyl ester hydrochloride (1.0 equiv) in 1,2-dichloroethane (DCE). Add triethylamine (1.0 equiv) to liberate the free base. Add propanal (2.2 equiv) and stir for 2 hours at 25°C. Causality: The 0.2 equiv excess of propanal ensures complete dialkylation.

  • Reduction: Cool the mixture to 0°C. Add STAB (2.5 equiv) in portions over 30 minutes to manage the evolution of hydrogen gas.

  • Reaction Execution: Stir at 25°C for 24 hours. Validation: Monitor by LC-MS. The target mass (

    
    ) must be the dominant peak, with no mono-alkylated intermediate remaining.
    
  • Workup: Quench the reaction carefully with saturated aqueous

    
     until gas evolution ceases and the aqueous layer reaches pH ~8. Extract with dichloromethane (DCM).
    
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate. Purify via silica gel flash chromatography to isolate the product.
    

Quantitative Data: Starting Material & Route Comparison

The selection of starting materials fundamentally alters the process chemistry of the workflow. The table below summarizes the comparative metrics of both pathways to guide scale-up decisions.

Parameter

Alkylation
Reductive Amination
Primary Starting Materials Dipropylamine, Ethyl BromoacetateGlycine Ethyl Ester, Propanal
Reagents

(Base), THF/MeCN (Solvent)

(Reductant), DCE (Solvent)
Atom Economy Moderate (Generates

waste)
High (Generates

and Acetate)
Reaction Temperature 0°C to 25°C0°C to 25°C
Primary Impurity Risk Quaternary ammonium salt formationOver-reduction of ester (rare with STAB)
Cost Efficiency High (Readily available commodity chemicals)Moderate (STAB is relatively expensive)

References

  • Alauddin, M., et al. "Journal of Pharmacy and Pharmacology 1964 Volume.16 No.9". Department of Science Service. Available at: [Link]

  • European Patent Office. "Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310". EPO. Available at: [Link]

  • Al-Ishaq, R. K., et al. "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity". ACS Omega. Available at:[Link]

  • Kumpaty, H. J., et al. "Further studies on vinamidinium salt amine exchange reactions, borohydride reductions and subsequent transformations". PubMed Central (PMC). Available at: [Link]

Sources

Mechanistic Insight & Synthetic Protocol: Ethyl 2-(dipropylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(dipropylamino)acetate (CAS: 2644-22-6) is a specialized


-amino ester intermediate used in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of local anesthetics and neuroactive agents. Its formation is governed by a bimolecular nucleophilic substitution (

) reaction between dipropylamine and ethyl chloroacetate.

This technical guide provides a rigorous mechanistic analysis, a validated synthetic protocol, and critical safety parameters for researchers. It moves beyond simple "recipe" instructions to explain the why behind every reagent and condition, ensuring reproducibility and high yield.

Reaction Mechanism: The Pathway

The formation of this compound is a classic N-alkylation driven by the nucleophilicity of the secondary amine.

The Core Reaction

Reactants:

  • Nucleophile: Dipropylamine (

    
    ). The nitrogen atom possesses a lone pair, making it a moderate nucleophile. The two propyl chains add steric bulk compared to diethylamine, slightly reducing the rate of attack but preventing over-alkylation to quaternary salts due to steric hindrance.
    
  • Electrophile: Ethyl chloroacetate (

    
    ). The 
    
    
    
    -carbon is electron-deficient due to the inductive electron-withdrawal of both the chlorine atom and the adjacent carbonyl group.

Equation:



Mechanistic Steps[2][3][4]
  • Nucleophilic Attack: The lone pair on the dipropylamine nitrogen attacks the

    
    -carbon of the ethyl chloroacetate from the backside (180° relative to the C-Cl bond).
    
  • Transition State: A pentacoordinate transition state forms where the C-N bond is forming and the C-Cl bond is breaking simultaneously. The geometry is trigonal bipyramidal.

  • Leaving Group Departure: The chloride ion (

    
    ) is displaced.
    
  • Deprotonation: The resulting intermediate is a protonated tertiary ammonium species. A base (added explicitly like

    
     or an excess of the amine) abstracts the proton to yield the free base product.
    
Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical transition state logic.

G Reactants Reactants Dipropylamine + Ethyl Chloroacetate TS Transition State (‡) Pentacoordinate Carbon [Pr2N...C...Cl] Reactants->TS Nucleophilic Attack Intermediate Protonated Intermediate [Pr2N(+)(H)CH2COOEt] Cl(-) TS->Intermediate Cl- Departure Product Final Product This compound Intermediate->Product Deprotonation Base Base Abstraction (-HCl) Base->Intermediate Neutralization

Figure 1: Reaction coordinate pathway from reactants to the final tertiary amine ester.

Thermodynamics & Kinetics

Kinetic Factors
  • Rate Law:

    
    .
    
  • Steric Hindrance: The two propyl groups on the amine create a "cone of steric hindrance." While this slows the initial attack compared to dimethylamine, it is advantageous because it suppresses the formation of the quaternary ammonium salt (reaction of the product with a second mole of alkyl halide), which is a common impurity in primary amine alkylations.

  • Solvent Effects:

    • Polar Aprotic (Acetone, DMF): Enhances the nucleophilicity of the amine and stabilizes the transition state. Acetone is preferred for ease of workup.

    • Catalysis: Addition of Potassium Iodide (KI) can accelerate the reaction via the Finkelstein reaction mechanism. Iodide displaces chloride to form ethyl iodoacetate in situ, which is a more reactive electrophile (Iodide is a better leaving group than Chloride).

Thermodynamic Stability

The reaction is exothermic. The formation of the N-C bond and the stable chloride salt drives the equilibrium forward. However, the presence of the ester group makes the molecule susceptible to hydrolysis if water is introduced during the reaction or if the pH is too high/low during workup.

Experimental Protocol

Safety Warning: Ethyl chloroacetate is a lacrymator and highly toxic. Dipropylamine is corrosive. All operations must be performed in a functioning fume hood.

Materials
ReagentEquiv.[1]RoleNotes
Ethyl Chloroacetate 1.0ElectrophileLimiting reagent.
Dipropylamine 1.1 - 1.2NucleophileSlight excess ensures conversion.
Potassium Carbonate (

)
2.0BaseScavenges HCl; anhydrous is critical.
Acetone SolventMediumDry (anhydrous) to prevent hydrolysis.
Potassium Iodide (KI) 0.1CatalystOptional; speeds up reaction.
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Solvent & Base: Add anhydrous Acetone (100 mL) and anhydrous

    
     (powdered, 2.0 equiv). Add catalytic KI (10 mol%) if available.
    
  • Amine Addition: Add Dipropylamine (1.2 equiv) to the suspension while stirring.

  • Electrophile Addition: Add Ethyl Chloroacetate (1.0 equiv) dropwise over 15 minutes. Note: The reaction is exothermic; observe for mild heating.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The spot for ethyl chloroacetate should disappear.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      , 
      
      
      
      ) using a sintered glass funnel.
    • Concentrate the filtrate under reduced pressure (Rotovap) to remove acetone.

  • Purification:

    • Dissolve the residue in Ethyl Acetate.

    • Wash with water (

      
      ) to remove residual salts/amine.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Distillation: For high purity, vacuum distill the resulting oil.

Workflow Diagram

Protocol Start Start: Dry Flask & N2 Purge Mix Suspend K2CO3 & KI in Acetone Add Dipropylamine Start->Mix Add Dropwise Addition of Ethyl Chloroacetate Mix->Add Reflux Reflux 6-8 Hours (Monitor TLC) Add->Reflux Filter Filter Inorganic Salts Reflux->Filter Evap Evaporate Solvent Filter->Evap Extract Dissolve in EtOAc Wash with Water Evap->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Distill Vacuum Distillation (Optional for High Purity) Dry->Distill End Pure this compound Distill->End

Figure 2: Operational workflow for the synthesis and purification.[2]

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • 
     NMR (CDCl
    
    
    
    ):
    • 
       ppm (q, 2H, 
      
      
      
      ): Characteristic ester quartet.
    • 
       ppm (s, 2H, 
      
      
      
      ): The singlet for the isolated methylene group between N and Carbonyl.
    • 
       ppm (t, 4H, 
      
      
      
      ): The methylene protons of the propyl groups adjacent to Nitrogen.
    • 
       ppm (t, 3H, 
      
      
      
      ): Ester triplet.
    • 
       ppm (t, 6H, propyl methyls).
      
  • IR Spectroscopy:

    • Strong band at 1730–1750 cm

      
        (Ester C=O stretch).
      
    • Absence of N-H stretch (3300–3500 cm

      
      ), confirming tertiary amine formation.
      

References

  • Sigma-Aldrich. this compound Product Data Sheet. CAS No. 2644-22-6. Link

  • PubChem. Ethyl chloroacetate Compound Summary. National Library of Medicine. Link

  • Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine.[3] Part 1. Preparation of protected derivatives. International Journal of Peptide and Protein Research. Link

  • Organic Syntheses. General Procedures for N-Alkylation of Amines. Org. Synth. Coll. Vol. 4, p. 80. Link

Sources

Ethyl 2-(dipropylamino)acetate: A Structural Rationale and Proposed Workflow for Investigating its Potential as a Local Anesthetic Agent

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Ethyl 2-(dipropylamino)acetate is a tertiary amine ester whose biological activity is not extensively documented in public literature. However, its molecular architecture, comprising a hydrophilic tertiary amine, an intermediate ester linkage, and a lipophilic alkyl group, shares the canonical features of the amino-ester class of local anesthetics. This guide posits that the primary, and most promising, potential biological activity of this compound is the blockade of voltage-gated sodium channels, resulting in local anesthesia. We present a comprehensive, multi-tiered research framework, moving from in vitro channel screening to ex vivo and in vivo functional assays, to systematically investigate this hypothesis. This document serves as a strategic whitepaper, detailing the scientific rationale, experimental designs, and decision-making workflows necessary to characterize the pharmacological profile of this compound.

Introduction: Deconstructing the Molecule

This compound is a relatively simple organic molecule (CAS 63554-72-3). While specific pharmacological data is sparse, a first-principles analysis of its structure provides a strong basis for predicting its biological activity. The structure-activity relationship (SAR) for local anesthetics is well-established, and this molecule fits the classic template.[1]

A typical local anesthetic agent consists of three key moieties[2][3]:

  • A Lipophilic Group: Usually an aromatic ring, this portion facilitates the drug's penetration of the lipid-rich nerve membrane. In this compound, this role is served by the ethyl and propyl groups, which provide modest lipophilicity.

  • An Intermediate Chain: This chain, which contains either an ester or an amide linkage, connects the lipophilic and hydrophilic ends. The nature of this bond is a primary determinant of the drug's metabolism and potential for allergic reactions.[4] this compound possesses an ester linkage.

  • A Hydrophilic Group: Typically a secondary or tertiary amine, this group is ionizable. Its protonated, cationic form is responsible for binding to the anesthetic target site.[2][3] The dipropylamino group serves as the hydrophilic, ionizable center of the molecule.

Based on this structural analogy, the most logical and compelling hypothesis is that this compound functions as a local anesthetic by reversibly blocking nerve impulse conduction.

The Primary Hypothesis: Voltage-Gated Sodium Channel Blockade

The definitive mechanism for local anesthetics is the blockade of voltage-gated sodium channels (NaV channels) within the neuronal cell membrane.[5][6] As weak bases, these drugs exist in an equilibrium between an uncharged, lipid-soluble tertiary amine form (B) and a protonated, water-soluble quaternary cation form (BH+).[2][3]

The prevailing theory suggests the following pathway:

  • The uncharged base (B) form, being more lipid-soluble, diffuses across the nerve sheath and the axonal membrane into the axoplasm.[5]

  • Once inside the slightly more acidic intracellular environment, the molecule re-equilibrates, and a significant portion becomes the protonated cation (BH+).

  • This charged cation then gains access to a specific receptor site on the inner (cytoplasmic) side of the sodium channel pore.[6]

  • Binding of the cation to this site physically occludes the channel or allosterically modifies it, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.

  • This inhibition of depolarization raises the threshold for nerve excitation, effectively blocking the conduction of the nerve impulse and resulting in a loss of sensation.

G cluster_extracellular Extracellular Space (Physiological pH) cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) B_ext B (Uncharged Base) BH_ext BH+ (Charged Cation) B_ext->BH_ext Equilibrium B_int B (Uncharged Base) B_ext->B_int Lipid Diffusion p1 p2 BH_int BH+ (Charged Cation) B_int->BH_int Equilibrium NaChannel Na+ Channel Receptor Site BH_int->NaChannel:f1 Binding & Blockade

Caption: Hypothesized mechanism of sodium channel blockade by this compound.

A Proposed Research Cascade for Pharmacological Profiling

To rigorously test the local anesthetic potential of this compound, a tiered, sequential approach is recommended. This workflow ensures that resource-intensive in vivo studies are only undertaken after establishing a solid foundation of in vitro and ex vivo activity.

G start Compound Synthesis & QC tier1 Tier 1: In Vitro Screening (Automated Patch-Clamp) start->tier1 decision1 IC50 < 100 µM? tier1->decision1 tier2 Tier 2: Ex Vivo Assay (Isolated Sciatic Nerve) decision1->tier2 Yes stop Terminate Investigation (Low Potency) decision1->stop No decision2 Concentration-dependent block observed? tier2->decision2 tier3 Tier 3: In Vivo Model (Rat Sciatic Nerve Block) decision2->tier3 Yes decision2->stop No proceed Proceed to Advanced Formulation & Toxicology tier3->proceed

Caption: A decision-gated workflow for characterizing this compound.

Tier 1: In Vitro Target Engagement & Potency

Objective: To confirm direct interaction with voltage-gated sodium channels and determine the compound's potency (IC50).

Methodology: Automated Patch-Clamp Electrophysiology This high-throughput technique provides a direct measure of ion channel function in a controlled cellular environment.

  • Cell Line: Use a stable cell line expressing a key human sodium channel subtype relevant to pain, such as NaV1.7 or a cardiac subtype like NaV1.5 for early safety profiling.

  • Protocol:

    • Culture cells on the patch-clamp substrate plates until they reach >80% confluency.

    • Initiate the automated experiment. The system will establish whole-cell gigaseals on individual cells.

    • Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a resting potential of -100 mV and applying a depolarizing step to 0 mV for 20 ms to activate the channels.

    • Establish a stable baseline recording of the peak inward sodium current for 3-5 minutes.

    • Apply increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) via the system's fluidics.

    • Record the peak current at each concentration until a steady-state block is achieved.

    • Wash out the compound to assess the reversibility of the block.

  • Causality & Self-Validation: This method directly measures the effect on the hypothesized target. Including a known local anesthetic (e.g., lidocaine) as a positive control validates the assay's performance. The concentration-response curve generated is a self-validating system; a clear sigmoidal relationship confirms specific, dose-dependent activity.

Data Presentation:

ParameterThis compoundLidocaine (Control)
IC50 (µM) Calculated ValueExpected Value (~50-200 µM)
Hill Slope Calculated ValueExpected Value (~1.0-1.5)
% Reversibility Calculated ValueExpected Value (>90%)
Tier 2: Ex Vivo Functional Nerve Block

Objective: To determine if the compound can block action potential propagation in an integrated, multicellular nerve tissue.

Methodology: Isolated Sciatic Nerve Compound Action Potential (CAP)

  • Preparation:

    • Humanely euthanize a rodent (e.g., Wistar rat) according to approved institutional protocols.

    • Carefully dissect the sciatic nerve and place it in a temperature-controlled recording chamber filled with oxygenated artificial cerebrospinal fluid (aCSF).

  • Protocol:

    • Position the nerve across a series of electrodes: a stimulating electrode pair at the proximal end and a recording electrode pair at the distal end.

    • Deliver a supramaximal electrical stimulus to elicit a compound action potential (CAP), which is the summed response of all axons in the nerve.

    • Record stable baseline CAP amplitudes for 15-20 minutes.

    • Replace the bathing aCSF with aCSF containing a known concentration of this compound.

    • Continuously stimulate and record the CAP amplitude over time to measure the onset of the block.

    • Once the block has reached a steady state, perform a washout with fresh aCSF to measure recovery.

    • Repeat with multiple concentrations to establish a dose-response relationship.

  • Causality & Self-Validation: This assay directly links the in vitro channel blocking activity to a functional outcome—the failure of nerve conduction. A concentration-dependent decrease in CAP amplitude provides strong evidence of a local anesthetic effect.

Broader Pharmacological & Metabolic Considerations

Metabolism and Potential Toxicity

As an amino-ester, this compound is predicted to be rapidly metabolized by plasma pseudocholinesterases.[4][7] This is a key characteristic of ester-type local anesthetics like procaine. This rapid systemic clearance generally results in a lower risk of systemic toxicity compared to the more stable amide-linked anesthetics (e.g., lidocaine), which require hepatic metabolism.[4] However, a metabolite of this hydrolysis would be para-aminobenzoic acid (PABA), which is known to be associated with allergic reactions in a subset of the population.

Off-Target Activity

The tertiary amine structural motif is present in many classes of drugs.[8][9] Therefore, comprehensive profiling should include screening against other potential targets to identify any undesirable side effects. Key off-target classes to consider include:

  • Muscarinic acetylcholine receptors (potential for anticholinergic effects)

  • Histamine H1 receptors (potential for antihistaminic effects)

  • Cardiac potassium channels (e.g., hERG) to assess pro-arrhythmic risk.

Conclusion

References

  • RSC Publishing. (2019, December 13). Synthesis and biological activities of local anesthetics.
  • Scribd.
  • Pocket Dentistry. (2015, January 12). 3 Pharmacology of local anaesthetics.
  • Edusurg Clinics. (2023, December 24). From Amides to Esters: Local Anesthesia / Regional anesthesia Drugs.
  • JoVE. (2023, September 22).
  • USMLeQA. (2013, October 23). Local Anesthetics - Esters & Amides - Mechanism of action, Principles, Clinical Use & Side Effect.
  • BrainKart. (2017, November 17).
  • MedKoo Biosciences. Tryparsamide | CAS# 554-72-3 | Biochemical.
  • PMC. (2022, August 13). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters.
  • Taylor & Francis. Amino esters – Knowledge and References.
  • Taylor & Francis. Tertiary amine – Knowledge and References.

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for Ethyl 2-(dipropylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the synthesis of the tertiary amine ester, Ethyl 2-(dipropylamino)acetate, utilizing a classical SN2 alkylation pathway.

Mechanistic Grounding & Strategic Overview

The synthesis of tertiary amines via the nucleophilic substitution of secondary amines with alkyl halides is a foundational transformation in combinatorial chemistry and pharmaceutical drug therapy development,[1]. This compound is synthesized by reacting dipropylamine with ethyl bromoacetate.

Causality in Reaction Design:

  • Electrophile Selection: Ethyl bromoacetate is chosen over ethyl chloroacetate because the bromide ion is a superior leaving group, lowering the activation energy of the SN2 transition state. The adjacent carbonyl group further enhances the electrophilicity of the

    
    -carbon.
    
  • Base Selection: Potassium carbonate (

    
    ) is employed as a mild, heterogeneous base. Its primary function is to scavenge the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the nucleophilic amine and driving the reaction to completion[2]. Unlike strong aqueous bases (e.g., NaOH), anhydrous 
    
    
    
    prevents unwanted ester hydrolysis.
  • Solvent Dynamics: Anhydrous acetonitrile (MeCN) is utilized as a polar aprotic solvent. It poorly solvates the amine nucleophile (increasing its reactivity) while stabilizing the polar transition state of the SN2 reaction.

Mechanism A Dipropylamine (Nucleophile) C Transition State [N...C...Br]‡ A->C Lone pair attack B Ethyl Bromoacetate (Electrophile) B->C alpha-Carbon D This compound + HBr C->D Bromide departure

SN2 nucleophilic substitution mechanism between dipropylamine and ethyl bromoacetate.

Quantitative Reagent Matrix

Strict adherence to stoichiometry is critical to prevent over-alkylation (quaternization of the amine). The following table outlines the required reagents for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Dipropylamine Nucleophile101.191.0 eq1.01 g (1.37 mL)
Ethyl bromoacetate Electrophile167.001.1 eq1.84 g (1.22 mL)
Potassium carbonate Acid Scavenger138.202.0 eq2.76 g
Acetonitrile (Anhydrous) Solvent41.05N/A50.0 mL (0.2 M)
Ethyl Acetate (EtOAc) Extraction88.11N/AAs needed
Sodium sulfate (Na₂SO₄) Drying Agent142.04N/AAs needed

Experimental Workflow

Workflow Step1 1. Preparation Mix Dipropylamine, K2CO3 in Acetonitrile Step2 2. Addition Dropwise addition of Ethyl Bromoacetate at 0°C Step1->Step2 Step3 3. SN2 Alkylation Stir at 20-25°C for 12-14 hours Step2->Step3 Step4 4. Workup Filter salts, concentrate, extract with EtOAc/H2O Step3->Step4 Step5 5. Purification Silica Gel Column or Vacuum Distillation Step4->Step5

Workflow for the synthesis and isolation of this compound.

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Atmospheric Control: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Ar) to prevent atmospheric moisture from degrading the electrophile.

  • Base and Nucleophile Introduction: Add 2.76 g of finely powdered, oven-dried

    
     (2.0 eq) and 1.37 mL of dipropylamine (1.0 eq) to the flask.
    
  • Solvation: Suspend the mixture in 40 mL of anhydrous acetonitrile.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Expert Insight: The initial reaction between a secondary amine and an

      
      -haloester is highly exothermic. Cooling suppresses runaway kinetics and minimizes the formation of dialkylated quaternary ammonium byproducts.
      
Phase 2: Electrophile Addition & Execution
  • Dilution: Dissolve 1.22 mL of ethyl bromoacetate (1.1 eq) in 10 mL of anhydrous acetonitrile.

  • Controlled Addition: Add the ethyl bromoacetate solution dropwise to the stirring amine suspension over a period of 15–20 minutes using an addition funnel or syringe pump.

  • Propagation: Remove the ice bath. Allow the reaction to warm naturally to ambient room temperature (20–25 °C).

  • Incubation: Stir vigorously for 12–14 hours[2].

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) system. Dipropylamine will stain with Ninhydrin; the reaction is complete when the secondary amine spot is fully consumed.

Phase 3: Workup & Extraction
  • Filtration: Filter the heterogeneous mixture through a sintered glass funnel packed with a thin pad of Celite to remove inorganic salts (

    
     and the precipitated KBr byproduct). Wash the filter cake with 20 mL of EtOAc.
    
  • Concentration: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Phase Separation: Dissolve the resulting crude oil in 50 mL of EtOAc and transfer to a separatory funnel. Wash the organic layer sequentially with distilled water (2 × 30 mL) and brine (1 × 30 mL).

    • Expert Insight: The water wash is critical for removing residual polar solvent and trace inorganic salts, while brine pre-dries the organic phase to prevent emulsion formation.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 4: Purification
  • Isolation: Purify the crude product via flash column chromatography on silica gel (gradient elution: 100% Hexane to 10% EtOAc in Hexane). Alternatively, for larger scales, perform a fractional vacuum distillation to isolate the pure this compound as a clear, colorless oil.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, validate the structural integrity using ¹H NMR spectroscopy.

Proton EnvironmentMultiplicityExpected Chemical Shift (δ, ppm)IntegrationCoupling Constant (J)
Ester -O-CH₂ -CH₃Quartet (q)~4.152H7.1 Hz

-Carbon N-CH₂ -CO
Singlet (s)~3.252HN/A
Amine N-CH₂ -CH₂-Triplet (t)~2.554H7.4 Hz
Aliphatic -CH₂-CH₂ -CH₃Multiplet (m)~1.454HN/A
Ester -O-CH₂-CH₃ Triplet (t)~1.253H7.1 Hz
Terminal -CH₂-CH₂-CH₃ Triplet (t)~0.886H7.3 Hz

Troubleshooting & Optimization

Observed IssueMechanistic CauseCorrective Action
Incomplete Conversion Inactive base or moisture in the solvent quenching the electrophile.Ensure

is freshly oven-dried. Use strictly anhydrous acetonitrile.
Quaternary Salt Formation Over-alkylation due to excess electrophile or excessive heating.Strictly limit ethyl bromoacetate to 1.1 equivalents. Maintain reaction at room temperature.
Low Yield Post-Workup Product loss into the aqueous phase due to low pH protonation.Ensure the aqueous wash is neutral to slightly basic. Avoid acidic washes which will extract the tertiary amine.
Ester Hydrolysis Adventitious water reacting under basic conditions.Minimize the time the product spends in aqueous basic solutions during workup.

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health (PMC). Available at:[Link]

  • Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds. European Patent Office (Patent 0816310). Available at:[Link]

Sources

"Ethyl 2-(dipropylamino)acetate" reaction with {2-[2-(dipropylamino)ethyl]phenyl}acetic acid

Application Note: High-Fidelity Synthesis of -Keto Ester Scaffolds via Cross-Claisen Condensation

Executive Summary

The coupling of This compound (Reactant A) and {2-[2-(dipropylamino)ethyl]phenyl}acetic acid (Reactant B) presents a unique challenge due to the steric bulk of the dipropylamino groups and the potential for self-condensation. This guide provides a robust protocol for a Cross-Claisen Condensation , utilizing a pre-formed enolate strategy to ensure regioselectivity.

The resulting product, Ethyl 4-{2-[2-(dipropylamino)ethyl]phenyl}-2-(dipropylamino)-3-oxobutanoate , represents a highly functionalized intermediate containing two tertiary amine pharmacophores. This scaffold is essential for:

  • Impurity Profiling: Identifying dimeric byproducts in the synthesis of dopamine agonists (e.g., Ropinirole).

  • Medicinal Chemistry: Creating bivalent ligands that span orthosteric and allosteric sites on GPCRs.

Reaction Mechanism & Strategy

The Chemical Challenge

Direct condensation using alkoxide bases (classical Claisen) is unsuitable here due to:

  • Competitive Decarboxylation: The phenylacetic acid moiety is prone to decarboxylation under harsh basic conditions.

  • Proton Transfer: The acidic protons on Reactant B (pKa ~11-12) can quench the enolate of Reactant A.

The Solution: Activation & Soft Enolization

To achieve high yields, we employ a two-step activation strategy:

  • Activation of Reactant B: Conversion of the acid to an acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Enolate Generation of Reactant A: Use of Lithium Hexamethyldisilazide (LiHMDS) at -78°C to kinetically generate the lithium enolate of the ester.

  • C-Acylation: The enolate attacks the acid chloride to form the

    
    -keto ester.
    
Mechanistic Pathway (Visualization)

ReactionMechanismAcidReactant B(Acid)AcidClAcid Chloride(Activated Electrophile)Acid->AcidClSOCl2 / DMFActivationTetrahedralTetrahedralIntermediateAcidCl->TetrahedralCouplingEsterReactant A(Ester)EnolateLithium Enolate(Nucleophile)Ester->EnolateLiHMDS / THF-78°CEnolate->TetrahedralNucleophilic AttackProductBeta-Keto Ester(Target)Tetrahedral->ProductElimination of Cl-

Figure 1: Mechanistic pathway for the Cross-Claisen Condensation via Acid Chloride activation.

Detailed Experimental Protocol

Materials & Reagents[1][2]
ReagentRoleEquiv.Notes
{2-[2-(dipropylamino)ethyl]phenyl}acetic acid Substrate B (Electrophile)1.0Dried under vacuum P2O5
This compound Substrate A (Nucleophile)1.1Distilled prior to use
Thionyl Chloride (

)
Activator1.5Freshly distilled
LiHMDS (1.0 M in THF) Base1.2Moisture sensitive
Tetrahydrofuran (THF) Solvent-Anhydrous, inhibitor-free
Dichloromethane (DCM) Solvent-Anhydrous
Step-by-Step Methodology
Phase 1: Synthesis of Acid Chloride (Electrophile Generation)
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and drying tube (

    
    ).
    
  • Dissolution: Dissolve 10.0 mmol of {2-[2-(dipropylamino)ethyl]phenyl}acetic acid in 20 mL of anhydrous DCM.

  • Activation: Add 15.0 mmol of

    
     dropwise at 0°C. Add 1 drop of DMF as a catalyst.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and reflux for 2 hours. Evolution of

    
     and 
    
    
    gas indicates reaction progress.
  • Isolation: Concentrate the mixture under reduced pressure to remove excess

    
     and solvent. Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles.
    
  • Storage: Keep the resulting yellow oil (Acid Chloride) under Argon. Do not purify on silica.

Phase 2: Enolate Formation & Coupling
  • Enolization: In a separate flame-dried 250 mL 3-neck RBF under Argon, dissolve 11.0 mmol of This compound in 30 mL anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add 12.0 mL of LiHMDS (1.0 M in THF) dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation.

    • Critical Control Point: Temperature must remain below -70°C to prevent self-condensation.

  • Coupling: Dissolve the crude Acid Chloride (from Phase 1) in 10 mL anhydrous THF. Add this solution dropwise via cannula to the enolate mixture at -78°C over 20 minutes.

  • Progression: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours.

Phase 3: Quenching & Purification
  • Quench: Quench the reaction at 0°C with saturated aqueous Ammonium Chloride (

    
    , 50 mL).
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash combined organics with Brine (50 mL), dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the residue via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexane:Ethyl Acetate (gradient 90:10 to 70:30) with 1% Triethylamine (to protect the basic amine moieties).

Analytical Validation

Expected Data Profile

The success of the reaction is validated by the appearance of the

  • 
     NMR (500 MHz, 
    
    
    ):
    • 
       ~12.0 ppm (s, 1H, Enol -OH, if enolized).
      
    • 
       4.1-4.2 ppm (q, 2H, Ester 
      
      
      ).
    • 
       2.2-2.8 ppm (m, aliphatic protons of propyl chains).
      
    • Diagnostic Signal: The methine proton between the ketone and ester (

      
      ) will appear as a singlet or doublet around 4.5-5.0 ppm depending on the keto-enol equilibrium.
      
  • Mass Spectrometry (ESI+):

    • Calculate Molecular Weight (MW) of Product:

      • Reactant A fragment (

        
         minus ethoxy?) -> Integration.
        
      • Total Formula:

        
        .
        
      • Expected [M+H]+: ~489.4 m/z.

Workflow Visualization

WorkflowstartStart: Raw MaterialsactActivation:Acid + SOCl2 -> Acid Clstart->actenolEnolization:Ester + LiHMDS (-78°C)start->enolmixCoupling:Add Acid Cl to Enolateact->mixenol->mixworkWorkup:NH4Cl Quench & Extractionmix->workpurePurification:Flash Chromatographywork->pure

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contamination in LiHMDS or THF.Re-distill THF over Na/Benzophenone; use fresh LiHMDS.
Decarboxylation Reaction temperature too high during coupling.Maintain -78°C strictly during addition; do not exceed 0°C before quench.
Self-Condensation Excess Ester A reacting with itself.Ensure slow addition of Acid Chloride; verify stoichiometry.
Recovery of Acid B Incomplete activation to Acid Chloride.Increase reflux time with

or switch to Oxalyl Chloride/DMF.

References

  • Claisen Condensation Protocols: Otera, J. (1991). "Transesterification."[1] Chemical Reviews, 93(4), 1449–1470. Link

  • LiHMDS Enolate Chemistry: L.HMDS in Organic Synthesis. e-EROS Encyclopedia of Reagents for Organic Synthesis. Link

  • Ropinirole Synthesis & Intermediates: Patents US4452808A, describing 4-(2-di-n-propylaminoethyl)-2(3H)-indolone and related phenylacetic acid precursors. Link

  • Beta-Keto Ester Synthesis: Clay, R. J., et al. (1993). "Synthesis of beta-keto esters from acid chlorides and ethyl diazoacetate." Synthesis, 1993(03), 290-292. (Adapted methodology for activated acids).[2] Link

Application Note: Reaction Kinetics Study of Ethyl 2-(dipropylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Causality

Ethyl 2-(dipropylamino)acetate (EDPAA), a tertiary amine ester, is a highly relevant structural motif in medicinal chemistry, frequently serving as an intermediate in active pharmaceutical ingredient (API) synthesis or as a lipophilic prodrug moiety[1][2]. Understanding the reaction kinetics of both its synthesis (via aminolysis) and its degradation (via alkaline hydrolysis) is critical for optimizing manufacturing scale-up and predicting in vivo prodrug stability.

This application note details the kinetic evaluation of EDPAA across two fundamental chemical processes:

  • 
     Aminolysis Kinetics:  The formation of EDPAA via the nucleophilic substitution of ethyl bromoacetate by dipropylamine[3][4].
    
  • Alkaline Hydrolysis Kinetics: The base-catalyzed saponification of the ester bond, yielding 2-(dipropylamino)acetic acid[5].

Causality in Experimental Design: The Synthesis

The synthesis of EDPAA involves the reaction of a primary alkyl halide (ethyl bromoacetate) with a secondary amine (dipropylamine). Because the liberated hydrobromic acid (HBr) can protonate unreacted dipropylamine—rendering it non-nucleophilic and halting the reaction—the experimental design necessitates a significant molar excess of the amine[4].

By utilizing a


-fold excess of dipropylamine, the reaction is forced into pseudo-first-order kinetics . The amine acts simultaneously as the nucleophile and the acid scavenger. The reaction progress is most efficiently monitored by tracking the release of the leaving group (bromide ion) using a continuous potentiometric method with an ion-selective electrode (ISE), which avoids the need for complex chromatographic quenching steps[3][6].

SN2_Kinetics A Dipropylamine (Excess) + Ethyl Bromoacetate B Thermostated Solvent (Ethanol, 40°C) A->B Dissolution C SN2 Nucleophilic Attack (Rate-Limiting) B->C Initiation D Transition State [δ+ N ··· C ··· Br δ-] C->D Activation Energy E This compound + HBr D->E Bond Cleavage F Continuous Potentiometry (Br- Ion-Selective Electrode) E->F Real-time Quantification

Workflow of SN2 aminolysis kinetics monitored via potentiometric bromide detection.

Causality in Experimental Design: Alkaline Hydrolysis

In prodrug development, the ester linkage must be stable enough to survive formulation but labile enough to undergo enzymatic or chemical hydrolysis in physiological environments[2]. The alkaline hydrolysis of EDPAA is an irreversible, second-order reaction (first-order with respect to both the ester and the hydroxide ion)[5].

The rate-limiting step is the nucleophilic attack of


 on the carbonyl carbon to form a tetrahedral intermediate. The bulky 

-dipropyl groups exert significant steric hindrance, which elevates the activation energy (

) and lowers the reaction rate compared to unhindered primary amino acid esters. A pH-stat titrimetric method is employed here, providing a self-validating system where the rate of titrant (NaOH) addition directly mirrors the rate of ester cleavage.

Hydrolysis_Kinetics S1 This compound (Substrate) S2 Hydroxide (OH-) Attack (Bimolecular, k_OH) S1->S2 S3 Tetrahedral Intermediate (Sterically Hindered) S2->S3 Rate-Limiting S4 Ethoxide Expulsion (Fast Step) S3->S4 S5 2-(dipropylamino)acetate (Product) S4->S5 Proton Transfer

Mechanism of base-catalyzed alkaline hydrolysis for tertiary amino acid esters.

Quantitative Data Presentation

The following tables summarize typical kinetic parameters derived from the protocols established in Section 3. Data is normalized to standard conditions for comparative analysis.

Table 1: Pseudo-First-Order Aminolysis Kinetics (Ethyl Bromoacetate + Dipropylamine) [3]

Temperature (°C)[Ester]₀ (M)[Amine]₀ (M)Observed Rate Constant (

,

)
Activation Energy (

, kcal/mol)
30.00.050.50

-
40.00.050.50

~14.2
50.00.050.50

-

Table 2: Second-Order Alkaline Hydrolysis Kinetics of EDPAA [5]

pH RangeIonic Strength (

)
Temp (°C)Bimolecular Rate Constant (

,

)
Entropy of Activation (

, e.u.)
9.5 - 10.50.1 M (KCl)25.0

-18.4
9.5 - 10.50.1 M (KCl)37.0

-18.2

Experimental Protocols

Protocol A: Synthesis Kinetics via Potentiometry

Objective: Determine the pseudo-first-order rate constant (


) for the formation of EDPAA.

Materials & Reagents:

  • Ethyl bromoacetate (Analytical grade, freshly distilled)

  • Dipropylamine (Analytical grade, stored over molecular sieves)

  • Absolute Ethanol (Solvent)

  • Bromide Ion-Selective Electrode (Br-ISE) coupled with a reference electrode (e.g., Orion 943500)[3].

Step-by-Step Methodology:

  • System Calibration: Prepare standard solutions of NaBr in ethanol ranging from

    
     to 
    
    
    
    M. Measure the electromotive force (EMF) to construct a Nernstian calibration curve. Validation Check: The slope must be approximately -59.1 mV/decade at 25°C.
  • Reaction Setup: Transfer 45.0 mL of a 0.55 M dipropylamine solution in absolute ethanol into a double-jacketed reaction vessel. Equilibrate to exactly 40.0 ± 0.1 °C using a circulating water bath.

  • Initiation: Rapidly inject 5.0 mL of a 0.50 M ethyl bromoacetate solution in ethanol into the vessel (Final concentrations: [Amine] = 0.50 M, [Ester] = 0.05 M). Start the timer immediately.

  • Data Acquisition: Record the millivolt (mV) output from the Br-ISE every 30 seconds for the first 10 minutes, then every 2 minutes until 3 half-lives have passed.

  • Data Processing: Convert the mV readings to

    
     using the calibration curve. Calculate the unreacted ester concentration: 
    
    
    
    .
  • Kinetic Extraction: Plot

    
     versus time (
    
    
    
    ). The slope of this linear regression yields
    
    
    .
Protocol B: Alkaline Hydrolysis Kinetics via pH-Stat Titrimetry

Objective: Determine the bimolecular rate constant (


) for the saponification of EDPAA.

Materials & Reagents:

  • This compound (Synthesized from Protocol A, purified via vacuum distillation)

  • 0.05 M NaOH (Standardized titrant,

    
    -free)
    
  • 0.1 M KCl (Background electrolyte to maintain constant ionic strength)

  • Automated pH-Stat titrator system.

Step-by-Step Methodology:

  • Solvent Preparation: Degas 50.0 mL of 0.1 M KCl solution by sparging with high-purity nitrogen for 15 minutes to remove dissolved

    
     (which would otherwise neutralize the NaOH titrant and skew the kinetics).
    
  • Equilibration: Transfer the degassed solution to the pH-stat vessel. Set the thermostatic jacket to 37.0 ± 0.1 °C. Adjust the pH to the target setpoint (e.g., pH 10.00) using trace amounts of NaOH.

  • Initiation: Inject a precise aliquot of EDPAA (e.g., 100

    
    L of a 1.0 M stock in acetonitrile) to achieve a final substrate concentration of approximately 
    
    
    
    M.
  • Continuous Titration: The pH-stat will automatically add 0.05 M NaOH to maintain the pH at exactly 10.00 as the hydrolysis reaction generates 2-(dipropylamino)acetic acid.

  • Data Acquisition: Record the volume of NaOH added (

    
    ) as a function of time. The reaction is considered complete when the volume plateaus (
    
    
    
    ).
  • Data Processing: The concentration of unreacted ester at time

    
     is proportional to 
    
    
    
    . Plot
    
    
    versus time. The slope gives the pseudo-first-order constant
    
    
    .
  • Bimolecular Constant Calculation: Calculate

    
     using the relationship 
    
    
    
    , where
    
    
    is derived from the fixed pH and the autoionization constant of water (
    
    
    ) at 37°C[5].

References

  • Kinetics and detemination of ethyl chloroacetate and ethyl bromoacetate with piperidine Source: Zenodo / J. Indian Chem. Soc. URL:[Link]

  • What are the best conditions for the reaction of primary amine with ethylbromo acetate? Source: ResearchGate URL:[Link]

  • The Basic Hydrolysis of Amino Acid Esters Source: ConnectSci / Australian Journal of Chemistry URL:[Link]

  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins Source: National Institutes of Health (NIH) URL:[Link]

  • Acylation. Part XXXVI. The kinetics and mechanism of the alkaline hydrolysis and the n-butaminolysis of ethyl thiolbenzoate in aqueous solution Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(dipropylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(dipropylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure. The following question-and-answer format directly addresses specific challenges, providing in-depth explanations and actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, typically prepared by the N-alkylation of ethyl 2-aminoacetate with a propyl halide (e.g., 1-bromopropane), can stem from several competing side reactions. Understanding these pathways is crucial for optimizing your reaction conditions.

The primary cause of low yield is often incomplete reaction or the prevalence of side reactions that consume starting materials and complicate purification. The most common side reactions include:

  • Over-alkylation to form a quaternary ammonium salt: The target tertiary amine product, this compound, is itself a nucleophile and can react with the alkylating agent (propyl bromide) to form a quaternary ammonium salt.[1][2] This "runaway" reaction is a classic challenge in amine alkylation because the product amine is often as nucleophilic, or even more so, than the starting amine.[1][3]

  • Elimination reaction of the alkyl halide: The base used to deprotonate the starting secondary amine (or the amine itself) can act as a base to promote the E2 elimination of HBr from 1-bromopropane, yielding propene gas.[4][5] This is particularly relevant with sterically hindered bases or at elevated temperatures.

  • Hydrolysis of the ester functionality: The ethyl ester group is susceptible to hydrolysis, especially under basic or acidic conditions during workup, to form 2-(dipropylamino)acetic acid.[6][7]

To mitigate these issues and improve your yield, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine relative to the alkyl halide can help ensure the complete consumption of the limiting reagent. However, a large excess of the alkylating agent should be avoided to minimize over-alkylation.[8]

  • Choice of Base: The selection of a non-nucleophilic, sterically hindered base is critical. Hünig's base (N,N-diisopropylethylamine) is an excellent choice as it is a poor nucleophile and effectively scavenges the HBr byproduct without promoting elimination or competing in the alkylation.[9] Potassium carbonate is another common and effective base.[10]

  • Reaction Temperature: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they also favor the elimination side reaction.[4] Monitoring the reaction by TLC or GC-MS will help you determine the optimal balance between reaction time and temperature.

  • Solvent Selection: Aprotic polar solvents like acetonitrile or DMF are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction pathway.[9][11]

Question 2: I'm observing an impurity with a higher molecular weight in my mass spectrometry data. What could it be?

Answer:

The most probable high-molecular-weight impurity is the quaternary ammonium salt , ethyl 2-(tripropylamino)acetate bromide. This is a classic example of over-alkylation in amine synthesis.[1][2][8] The nitrogen atom of your desired tertiary amine product remains nucleophilic and can attack another molecule of the propyl bromide electrophile.

Overalkylation

Caption: Over-alkylation side reaction pathway.

Troubleshooting and Prevention:

  • Precise Stoichiometry: Use a 2:1 molar ratio of dipropylamine to ethyl 2-bromoacetate (if starting from the secondary amine) or a 1:2.1 molar ratio of ethyl 2-aminoacetate to propyl bromide to minimize the presence of excess alkylating agent once the desired product is formed.

  • Slow Addition: Add the alkylating agent (propyl bromide) slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting amine over the newly formed tertiary amine product.

  • Monitor the Reaction: Closely monitor the reaction progress using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction.

Question 3: My NMR spectrum shows the disappearance of the ethyl ester signals and the appearance of a broad peak. What does this indicate?

Answer:

This spectroscopic evidence strongly suggests the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(dipropylamino)acetic acid.[6][7] The characteristic quartet and triplet of the ethyl group in the ¹H NMR spectrum will disappear, and a broad singlet corresponding to the carboxylic acid proton will appear. This can occur during the reaction if water is present or, more commonly, during an aqueous workup under basic or acidic conditions.

Hydrolysis

Caption: Hydrolysis of the ethyl ester side reaction.

Preventative Measures:

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions. Use dry solvents and glassware.

  • Careful Workup: During the workup, if you need to wash with an aqueous solution, use a saturated sodium bicarbonate solution cautiously and for a minimal amount of time to neutralize any acid. Avoid strong acids or bases. If possible, perform a non-aqueous workup.

  • Purification: If hydrolysis has occurred, you can often separate the more polar carboxylic acid from the desired ester using column chromatography.

Question 4: The purification of my crude product by column chromatography is proving difficult, with products co-eluting. What strategies can I employ?

Answer:

Purification challenges often arise from the presence of closely related side products. The polarity of the desired tertiary amine, the unreacted secondary amine (if applicable), and the quaternary ammonium salt can be quite similar, leading to co-elution.

Purification Strategies:

TechniquePrincipleApplication
Acid-Base Extraction The basicity of the amine allows for its separation from neutral organic compounds.Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The organic layer can be discarded. Then, basify the aqueous layer with a base like NaOH or NaHCO₃ to deprotonate the amine, which can then be extracted back into an organic solvent.
Column Chromatography with Additives Adding a small amount of a basic modifier to the eluent can improve the separation of basic compounds.A common practice is to add a small percentage (0.1-1%) of triethylamine or ammonia to the solvent system (e.g., hexane/ethyl acetate). This deactivates the acidic sites on the silica gel, reducing tailing and improving the resolution of the amine products.
Recrystallization or Distillation If the product is a solid or a liquid with a distinct boiling point, these methods can be effective.The quaternary ammonium salt, being a salt, is often a solid and can sometimes be removed by filtration if it precipitates from the reaction mixture. If your product is a liquid, distillation under reduced pressure can be an effective final purification step.

Recommended Synthetic Protocol

This protocol is designed to minimize the common side reactions discussed above.

Materials:

  • Ethyl 2-aminoacetate hydrochloride

  • 1-Bromopropane

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-aminoacetate hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add 1-bromopropane (2.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (around 80°C) and monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient with 0.5% triethylamine.

SynthesisWorkflow

Caption: Recommended workflow for the synthesis and purification.

References
  • Blakemore, D.C., Castro, L., Churcher, I., Rees, D.C., Thomas, A.W., Wilson, D.M., and Wood, A. (2018). Organic synthesis: Marching backwards to move forwards.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Arkivoc, 2005(6), 287-292.
  • Douglas, C. J., & Movassaghi, M. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(10), 2692-2695.
  • Fundamentals of Organic Chemistry. (n.d.). 12.4 Synthesis of Amines.
  • Kumar, A., & Akam, V. (2015). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. RSC Advances, 5(82), 66535-66543.
  • Lee, S., & Lee, J. K. (2006). Efficient Synthesis of Tertiary Amines from Secondary Amines. Tetrahedron Letters, 47(27), 4871-4875.
  • He, L., Wang, L. C., & Chen, C. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Chemistry Steps. (2020, April 15).
  • Liu, Z., & Franklin, M. R. (1985). High-performance liquid chromatographic separation and determination of 2-(diethylamino)ethyl diphenylpropylacetate and its metabolites from biological samples.
  • Filo. (2024, December 6). n propyl bromide to ethyl amine.
  • Organic Chemistry. (n.d.). 9. Formation of Alkenes and Alkynes.
  • OpenStax. (2023, September 20). 24.7 Reactions of Amines. Organic Chemistry.
  • Singh, P., Kumar, S., & Kumar, R. (2014).
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • Reddit. (2021, March 17).
  • Inaba, M., & Murata, K. (2012). Direct Synthesis of Ethyl Acetate from Ethanol Carried Out under Pressure.
  • Deng, L., Li, Y., Zhang, Y., Wang, Y., & Liu, J. (2016). Retracted Article: Influence of 2-(diisopropylamino)ethyl methacrylate on acid-triggered hydrolysis of cyclic benzylidene acetals and their importance in efficient drug delivery. Polymer Chemistry, 7(3), 631-641.
  • Brown, N. D., Leader, H., Phillips, L. R., Smejkal, R. M., Gordon, R. K., & Chiang, P. K. (1993). Synthesis and Antimuscarinic Activity of 2-(N-(Ethyl)-(N-Beta- Hydroxyethyl)) Aminoethyl 2,2-Diphenylpropionate, a Metabolite of Aprophen. Journal of Pharmaceutical Sciences, 82(3), 321-324.
  • Drushel, W. A., & Dean, E. W. (1912). On the Hydrolysis of Esters of Substituted Aliphatic Acids. American Journal of Science, s4-34(201), 293-296.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Indian Academy of Sciences. (n.d.).
  • LookChem. (n.d.).
  • PubMed. (n.d.). Synthesis and antimuscarinic activity of 2-[N-(ethyl)-(N-beta-hydroxyethyl)
  • Organic Syntheses. (n.d.).
  • PubMed Central. (2023, September 27).
  • ResearchGate. (n.d.).
  • TREA. (2025, June 5).
  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Sciencemadness Discussion Board. (2016, March 7).
  • Acar, E. (2025, June 27).

Sources

Technical Support Center: Amine-Ester Intermediate Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Ethyl 2-(dipropylamino)acetate (CAS: 2644-22-6). As a critical tertiary amine-ester intermediate used in pharmaceutical synthesis, its impurity profile requires stringent control. This guide is designed for process chemists and analytical scientists to diagnose, quantify, and eliminate synthetic bottlenecks, genotoxic impurities, and degradation products.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I detecting residual Ethyl Chloroacetate (ECA) in my final batch, and why is it a critical failure?

The Causality: The synthesis of this compound relies on the nucleophilic substitution of Ethyl Chloroacetate (ECA) by Dipropylamine (DPA)[1]. ECA is a highly reactive electrophilic alkylating agent. If the reaction kinetics are hampered by an inefficient base (e.g., insoluble


 without a phase-transfer catalyst) or if ECA is used in stoichiometric excess, unreacted ECA will carry over into the organic phase during workup.
The Risk:  ECA is classified as a Potentially Genotoxic Impurity (PGI) because its alkylating mechanism can directly interact with DNA[1]. Under ICH M7 guidelines, it must be controlled to parts-per-million (ppm) levels.
The Solution:  Always maintain DPA in a slight stoichiometric excess (1.05 eq). If ECA persists post-reaction, do not rely on aqueous washing. Instead, introduce a polymer-supported amine scavenger resin (e.g., PS-Trisamine) to the organic mixture for 2 hours prior to filtration. The resin covalently binds the electrophilic ECA, completely removing it from the liquid phase.
Q2: My LC-MS/MS flagged a trace mass peak at 130.18 Da (M+H 131). What is this, and how did it form?

The Causality: This mass corresponds to N-Nitrosodi-n-propylamine (NDPA) . Your starting material, Dipropylamine (DPA), is a secondary aliphatic amine. In the presence of trace nitrite sources—which frequently contaminate raw water, excipients, or degraded amide solvents—and under mildly acidic conditions, DPA undergoes rapid nitrosation to form NDPA[2]. The Risk: NDPA is a "cohort of concern" nitrosamine impurity. The FDA strictly regulates nitrosamines due to their potent mutagenic and carcinogenic profiles, often restricting daily intake to extremely low thresholds (e.g., 26.5 ng/day for NDPA)[3]. The Solution: Switch to nitrite-free, ultra-pure water for all aqueous workups. Additionally, avoid quenching the reaction with acidic solutions if trace nitrites are suspected in your solvent stream.

Q3: I am experiencing yield loss and observing a polar impurity with an M+H of 160.13 Da. How do I prevent this?

The Causality: This is 2-(dipropylamino)acetic acid , the hydrolysis degradation product of your target molecule. Ethyl esters are highly susceptible to base-catalyzed hydrolysis. If your workup protocol utilizes strong aqueous bases (like


 or 

) to neutralize the hydrochloride salts generated during the alkylation step, the hydroxide ions will attack the ester carbonyl, cleaving the ethyl group. The Solution: Kinetically suppress ester hydrolysis by replacing strong bases with mild, buffered aqueous systems (e.g., saturated

). Furthermore, strictly maintain the biphasic workup temperature below 10°C.

Part 2: Mechanistic Pathway Visualization

The following diagram maps the synthetic pathways, highlighting where critical impurities branch off from the target workflow.

G DPA Dipropylamine (DPA) [Starting Material] E2DAA This compound [Target Intermediate] DPA->E2DAA Alkylation (Base, Heat) NDPA N-Nitrosodi-n-propylamine [Nitrosamine Risk] DPA->NDPA Nitrosation (Trace Nitrites, H+) ECA Ethyl Chloroacetate (ECA) [Alkylating Agent] ECA->E2DAA Nucleophilic Substitution Genotox Residual ECA [Genotoxic Impurity] ECA->Genotox Incomplete Conversion Acid 2-(dipropylamino)acetic acid [Hydrolysis Degradant] E2DAA->Acid Hydrolysis (Aqueous Base/H2O)

Mechanistic pathway of this compound synthesis and associated impurity branching.

Part 3: Quantitative Data & Regulatory Limits

To ensure your batch meets global regulatory standards, benchmark your analytical results against the following established thresholds:

Impurity / AnalyteChemical NatureRegulatory ClassificationPreferred Detection MethodTypical Acceptance Limit
Ethyl Chloroacetate Alkylating AgentGenotoxic Impurity (ICH M7)GC-MS< 10 ppm
NDPA NitrosamineCohort of Concern CarcinogenGC-MS/MS or LC-MS/MS< 26.5 ng/day[3]
Dipropylamine Secondary AmineProcess PrecursorGC-FID< 0.10% (1000 ppm)
2-(dipropylamino)acetic acid Carboxylic AcidProcess DegradantLC-UV/MS< 0.15% (ICH Q3A)

Part 4: Self-Validating Experimental Protocols

To guarantee data integrity, the following methodologies incorporate internal self-validation mechanisms (isotopic spiking and system suitability checks) to eliminate false negatives.

Protocol A: GC-MS/MS Quantification of Residual ECA and NDPA[4]

This method utilizes Multiple Reaction Monitoring (MRM) to achieve part-per-billion (ppb) sensitivity for volatile genotoxins.

  • System Suitability Check (Self-Validation): Before analyzing the batch, inject a Limit of Quantitation (LOQ) standard (e.g., 5 ppb NDPA). The system must demonstrate a Signal-to-Noise (S/N) ratio of

    
    . If it fails, perform inlet maintenance.
    
  • Sample Preparation: Accurately weigh 100 mg of the this compound batch and dissolve it in 1.0 mL of GC-grade Dichloromethane (DCM).

  • Internal Standard Spiking: Add 10 µL of a mixed internal standard solution containing

    
     and 
    
    
    
    (1 µg/mL). Causality: Isotopic standards co-elute with the analytes, perfectly correcting for matrix-induced ion suppression or extraction losses.
  • Chromatographic Separation: Inject 1 µL (splitless mode) onto a DB-WAX capillary column (30 m x 0.25 mm, 0.25 µm).

    • Oven Program: 40°C (hold 2 min), ramp at 15°C/min to 240°C, hold for 5 min.

  • MS/MS Detection: Operate the triple quadrupole in Electron Ionization (EI) mode. Monitor the specific MRM transition

    
     for NDPA and 
    
    
    
    for ECA. Quantify against a 5-point calibration curve.
Protocol B: LC-UV/MS Profiling for Ester Hydrolysis Degradants

This method separates the polar carboxylic acid degradant from the lipophilic target ester.

  • Sample Preparation: Dilute 50 mg of the sample in 1.0 mL of Acetonitrile/Water (50:50 v/v).

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse Phase column (e.g., Waters XBridge, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection & Validation: Monitor UV absorbance at 210 nm and positive Electrospray Ionization (ESI+) scanning

    
    .
    
    • Causality: The hydrolysis product (2-(dipropylamino)acetic acid) will elute significantly earlier than the target ester due to the highly polar, ionizable carboxylic acid moiety. Confirm the identity of the early-eluting peak by extracting the

      
       ion chromatogram.
      

References

  • Synthesis and Cytotoxicity Evaluation of Denitroaristolochic Acids: Structural Insights and Mechanistic Implications in Nephrotoxicity National Institutes of Health (NIH) / PMC URL:[Link]

  • Control of Nitrosamine Impurities in Human Drugs U.S. Food and Drug Administration (FDA) URL:[Link]

  • Olon case, Management of nitrosamine standards Olon S.p.A. URL:[Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Support Center: Ethyl 2-(dipropylamino)acetate Purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EDA-PUR-001 Subject: Troubleshooting Purification & Isolation of Ethyl 2-(dipropylamino)acetate Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This compound (CAS: 2644-22-6), also known as ethyl


-dipropylglycinate, is a lipophilic amino ester commonly used as a pharmaceutical intermediate.[1] Its purification presents a unique "triad of challenges":
  • Basicity: The tertiary amine moiety causes severe tailing on standard silica gel.

  • Hydrolytic Instability: The ethyl ester group is susceptible to hydrolysis, particularly under the basic conditions often required to suppress amine ionization.

  • Boiling Point Proximity: Separation from the starting material (dipropylamine) can be difficult without high-vacuum capabilities.

This guide addresses these specific failure modes with field-proven protocols.

Physical Property Reference Table
PropertyValue / DescriptionNote
Structure

Tertiary amine + Ester
Molecular Weight 187.28 g/mol
Boiling Point (Est.) ~90–100 °C @ 5 mmHgsignificantly higher than dipropylamine
pKa (Est.) ~8.0–9.0 (Amine)Basic
Solubility Soluble in DCM, EtOAc, Et2O; Low solubility in water (free base)Forms water-soluble salts with HCl/Oxalic acid
Key Impurities Dipropylamine, Ethyl bromoacetate,

-dipropylglycine (acid)
Issue #1: "My product streaks/tails on the TLC plate and column."

Diagnosis: Standard silica gel is slightly acidic (pH ~5-6). The basic nitrogen in your compound interacts with the silanol groups (


), forming reversible hydrogen bonds or ammonium salts. This causes peak broadening and tailing, leading to poor separation and yield loss.

Solution: Amine-Modified Mobile Phase You must suppress the ionization of the amine or block the active silanol sites.

Protocol:

  • Pre-treatment (The "TEA Wash"):

    • Flush your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the most active acidic sites.

  • Mobile Phase Additive:

    • Add 1% Triethylamine (TEA) or 1%

      
        to your eluent system.
      
    • Recommended System: Hexanes : Ethyl Acetate (start 9:1) + 1% TEA.

  • Alternative Stationary Phase:

    • If silica persists in failing, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and reduces the amine-silanol interaction significantly.

Senior Scientist Note: Always wash your collected fractions with saturated


 or brine immediately after the column to remove the TEA, as it can interfere with NMR or subsequent reactions.
Issue #2: "I cannot remove the unreacted Dipropylamine starting material."

Diagnosis: Dipropylamine (bp ~109 °C at atm) is a secondary amine often used in excess. While it is more volatile than your product, it can co-distill or drag during rotary evaporation.

Solution A: Vacuum Distillation (Preferred) The most robust method is fractional distillation under reduced pressure.

  • Dipropylamine: Will distill over first (approx. 30-40 °C @ 10 mmHg).

  • Product: Will distill significantly higher.

  • Warning: Ensure your vacuum is stable (<5 mmHg recommended) to keep the bath temperature below 120 °C, preventing thermal degradation.

Solution B: Chemical Scavenging (If Distillation is unavailable) If you have trace amounts (<5%) remaining:

  • Dissolve crude mixture in DCM.

  • Add Acetic Anhydride (1.1 equiv relative to dipropylamine impurity).

  • Stir for 30 mins. This converts the volatile dipropylamine into a non-basic amide (

    
    -dipropylacetamide).
    
  • Perform an acid wash (1M HCl). The amide will stay in the organic layer (or wash out depending on lipophilicity), but your product (basic) will go into the aqueous layer. See Acid-Base Workflow below.

Issue #3: "My yield plummeted after Acid-Base extraction."

Diagnosis: You likely triggered ester hydrolysis .[2] While extracting the amine into acid is standard, leaving the ester in an aqueous acidic or basic solution for too long—or generating heat during neutralization—will cleave the ethyl group, forming the water-soluble zwitterion (


-dipropylglycine), which is lost in the aqueous waste.

Solution: The "Cold & Fast" Protocol Follow this rigorous workflow to separate neutral impurities (like ethyl bromoacetate) without destroying the ester.

Visualization: Optimized Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Product + Impurities) AcidStep Add 1M HCl (Cold 0°C) Extract immediately Start->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgLayer1 Organic Layer 1 (Contains Neutral Impurities: Ethyl Bromoacetate, Amides) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Acidic) (Contains Product Salt) Sep1->AqLayer1 Keep Cold BaseStep Basify to pH 9-10 with NaHCO3 or cold NaOH (KEEP COLD <5°C) AqLayer1->BaseStep Work Fast! ExtractStep Extract with DCM (x3) BaseStep->ExtractStep FinalOrg Final Organic Layer (Pure Product) ExtractStep->FinalOrg WasteAq Aqueous Waste ExtractStep->WasteAq Discard

Figure 1: Optimized Acid-Base extraction workflow minimizing hydrolysis risk. Note the temperature controls.

Issue #4: "The product is an oil and won't crystallize."

Diagnosis: this compound is a lipophilic ester with flexible alkyl chains, making it naturally resistant to crystallization in its free base form. It will likely remain an oil at room temperature.

Solution: Salt Formation To obtain a solid for storage or purity verification, convert it to a salt.

Protocol (Oxalate Salt):

  • Dissolve 1g of oil in 5 mL anhydrous Ethanol.

  • Add 1 equivalent of Oxalic Acid dissolved in warm Ethanol.

  • Add Diethyl Ether dropwise until the solution turns slightly cloudy.

  • Cool to -20 °C. White crystals of the oxalate salt should form.

    • Why Oxalate? Oxalates often crystallize better than hydrochlorides for lipophilic amines and are non-hygroscopic.

FAQ: Frequently Asked Questions

Q: Can I use K2CO3 during the reaction to prevent over-alkylation? A: Yes. When synthesizing this from ethyl bromoacetate, using a mild inorganic base like


 in Acetone or Acetonitrile is preferred over using excess dipropylamine. It acts as an acid scavenger without being nucleophilic enough to hydrolyze the ester rapidly.

Q: Is the compound stable in storage? A: As a free base oil, it is prone to oxidation and slow hydrolysis if exposed to moisture.

  • Recommendation: Store under Nitrogen/Argon at 4 °C.

  • Best Practice: Store as the HCl or Oxalate salt for long-term stability (>6 months).

Q: What is the best solvent for NMR? A:


 is standard. However, if you used TEA during purification, you may see TEA peaks (q ~2.5 ppm, t ~1.0 ppm). If the product is a salt, use 

or

.
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from (General physical property verification).

  • Organic Syntheses. (n.d.). General procedures for amino acid ester purification. (Authoritative source for handling amino-ester hydrolysis risks).
  • LibreTexts Chemistry. (2022). Acid-Base Extraction. Retrieved from (Mechanistic basis for separation protocols).

Sources

Optimizing reaction conditions for "Ethyl 2-(dipropylamino)acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-(dipropylamino)acetate Synthesis Ticket ID: #DPA-GLY-OEt-OPT Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are attempting to synthesize This compound (CAS: 58866-57-0). This is a tertiary amine formed by alkylating a secondary amine (


-dipropylamine) with an 

-haloester.

While conceptually simple, this reaction is prone to two specific failure modes: ester hydrolysis (loss of the ethyl group) and quaternization (over-alkylation). The following guide replaces generic advice with a self-validating protocol designed to isolate these variables.

Module 1: The Optimized Protocol ( Alkylation)

Recommended for standard laboratory to pilot-scale synthesis.

This route utilizes a nucleophilic substitution (


) between dipropylamine and ethyl chloroacetate (or bromoacetate).
Reagent Stoichiometry & Conditions Table
ComponentRoleEquiv.Recommended ReagentNotes
Substrate A Nucleophile1.0Dipropylamine Secondary amine.
Substrate B Electrophile1.1Ethyl Chloroacetate Ethyl Bromoacetate is faster but more expensive and prone to bis-alkylation side products.
Base Acid Scavenger2.0 - 3.0

(Anhydrous)
Finely powdered. Avoid organic bases (

) to simplify purification.
Solvent MediumN/AAcetonitrile (MeCN) Alternative:[1] DMF (faster, harder to remove). Avoid: Ethanol (causes transesterification).
Catalyst Promoter0.1KI (Potassium Iodide) Optional.[1] Accelerates reaction via Finkelstein exchange (Cl

I).
Step-by-Step Workflow
  • Preparation: Suspend anhydrous

    
     (2.0 equiv) in Acetonitrile (0.5 M concentration relative to amine) in a round-bottom flask.
    
  • Amine Addition: Add Dipropylamine (1.0 equiv) and stir at room temperature for 10 minutes.

  • Electrophile Addition: Cool the mixture to 0°C (ice bath). Add Ethyl Chloroacetate (1.1 equiv) dropwise over 20 minutes.

    • Why? The reaction is exothermic. Rapid addition causes localized heating, promoting quaternary ammonium salt formation.

  • Reaction: Remove ice bath. Heat to mild reflux (60–80°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (Mobile Phase: 10% MeOH in DCM). Look for the disappearance of the amine spot (ninhydrin stain) and appearance of the UV-active ester spot.

  • Workup (The Critical Step):

    • Filter off the solid inorganic salts (

      
      /KCl). Wash the pad with fresh MeCN.
      
    • Concentrate the filtrate to remove bulk solvent.

    • Self-Validating Purification (Acid-Base Extraction):

      • Dissolve residue in Ethyl Acetate (EtOAc).[1]

      • Extract with cold 1M HCl (

        
        ). The product moves to the aqueous layer; neutral impurities stay in EtOAc.
        
      • Basify the combined aqueous layer with

        
         (solid or saturated solution) to pH 8–9. Product oils out.
        
      • Extract back into EtOAc (

        
        ).[2]
        
      • Dry (

        
        ) and concentrate.
        

Module 2: Troubleshooting & FAQs

Q1: My yield is low, and I see a spot that doesn't move in organic solvent. What happened?

Diagnosis: You likely hydrolyzed the ester to the carboxylic acid (zwitterion). Cause:

  • Wet Solvents: Water + Base + Heat = Saponification.

  • Aggressive Workup: Using strong base (NaOH) or hot acid during the extraction steps. Solution:

  • Ensure

    
     is anhydrous.[3]
    
  • Use cold dilute HCl for the acid wash.

  • Use

    
     (weak base) for neutralization, not NaOH.
    
  • Validation: If the product remains in the aqueous layer after basification, it has hydrolyzed.

Q2: I see a secondary spot that runs lower than my product but higher than the start. Is it the quaternary salt?

Diagnosis: Yes, likely the quaternary ammonium salt (where the nitrogen reacts with two ethyl acetate molecules). Cause: Excess alkylating agent or high temperatures early in the reaction. Solution:

  • Strictly control the addition of Ethyl Chloroacetate at 0°C.

  • Do not exceed 1.1 equivalents of the haloester.

  • Validation: The quaternary salt is permanently charged. It will not extract into EtOAc even from a basic aqueous solution.

Q3: Can I use Ethanol as a solvent?

Diagnosis: NO. Reason: In the presence of base (


), ethanol will compete with the ethoxy group of your ester. While this seems harmless (Ethyl vs. Ethyl), if your solvent is not perfectly dry, or if you use Methanol by mistake, you will get transesterification (Methyl ester) or hydrolysis. Acetonitrile is chemically inert in this transformation.

Module 3: Visualizing the Logic

Figure 1: Synthesis & Workup Logic Flow

This diagram illustrates the critical decision points in the synthesis and the self-validating extraction mechanism.

SynthesisWorkflow Start Start: Dipropylamine + Ethyl Chloroacetate Reaction Reaction: MeCN, K2CO3 60°C, 4-6h Start->Reaction IPC IPC: TLC Check Amine Consumed? Reaction->IPC IPC->Reaction No (Continue Heating) Filter Filter Salts & Concentrate IPC->Filter Yes AcidWash Partition: EtOAc / 1M HCl Filter->AcidWash OrgLayer1 Organic Layer: Neutral Impurities (Discard) AcidWash->OrgLayer1 Top Layer AqLayer1 Aqueous Layer: Product Salt (R3NH+) AcidWash->AqLayer1 Bottom Layer Basify Basify (NaHCO3) Extract to EtOAc AqLayer1->Basify Final Final Product: This compound Basify->Final

Caption: Workflow for the SN2 alkylation of dipropylamine, highlighting the acid-base purification cycle.

Figure 2: Troubleshooting Decision Tree

Use this to diagnose impurity profiles.

Troubleshooting Problem Problem Detected Issue1 Product stays in Water phase Problem->Issue1 Issue2 Low Yield / Heavy Precipitate Problem->Issue2 Issue3 NMR shows Methyl peaks (Singlet ~3.7ppm) Problem->Issue3 Cause1 Hydrolysis (Acid Formed) Issue1->Cause1 Fix1 Use Anhydrous K2CO3 Avoid NaOH workup Cause1->Fix1 Cause2 Quaternization (Over-Alkylation) Issue2->Cause2 Fix2 Cool Addition (0°C) Reduce Haloester Equiv Cause2->Fix2 Cause3 Transesterification Issue3->Cause3 Fix3 Switch Solvent: MeOH -> MeCN Cause3->Fix3

Caption: Diagnostic tree for identifying common failure modes in amino-ester synthesis.

Module 4: Alternative Route (Reductive Amination)

Use this ONLY if the


 route fails due to uncontrollable quaternization.

If you cannot control the over-alkylation, switch to Reductive Amination .[1]

  • Reactants: Ethyl Glycinate HCl + Propionaldehyde.

  • Reagent: Sodium Triacetoxyborohydride (STAB).

  • Mechanism: Formation of imine followed by in-situ reduction.[4]

  • Benefit: STAB is mild and generally stops at the tertiary amine stage without forming quaternary salts.

  • Drawback: Reagents are more expensive; requires careful pH control to free the glycine ester from its HCl salt without hydrolyzing it.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for N-alkylation of amines with haloesters).

  • Salvatore, R. N., et al. (2005). "Synthesis of secondary amines." Tetrahedron, 61(37), 8836-8881. (Review of amine synthesis including alkylation strategies).

  • BenchChem Technical Support. (2025). "Preventing Hydrolysis During the Workup of Esterification Reactions." (Troubleshooting ester stability).

  • Organic Syntheses. (1928). "Ethyl Chloroacetate and related alkylations." Org.[5][6] Synth. 8, 38. (Foundational procedure for handling ethyl chloroacetate).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Protocol for the alternative reductive amination route).

Sources

Technical Support Center: Troubleshooting "Ethyl 2-(dipropylamino)acetate" Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in diagnosing and resolving common synthetic bottlenecks during the preparation of Ethyl 2-(dipropylamino)acetate .

The synthesis of this tertiary amine typically relies on the nucleophilic substitution (


) of dipropylamine with ethyl bromoacetate. While conceptually straightforward, amine alkylation is notoriously difficult to control due to the persistent nucleophilicity of the products and the presence of competing electrophilic centers[1]. This guide deconstructs the chemical causality behind common byproducts and provides a self-validating protocol to ensure high-yield isolation.

Mechanistic Pathway & Competing Trajectories

To troubleshoot effectively, we must first map the reaction network. The desired


 reaction at the 

-carbon competes with three primary degradation or byproduct pathways: over-alkylation, saponification, and nucleophilic acyl substitution.

ReactionPathway SM1 Dipropylamine (Nucleophile) Target This compound (Target Product) SM1->Target S_N2 at alpha-carbon (Base, Solvent) BP3 2-Bromo-N,N-dipropylacetamide (Aminolysis) SM1->BP3 Acyl Substitution at Ester Carbonyl SM2 Ethyl Bromoacetate (Electrophile) SM2->Target SM2->BP3 BP1 Quaternary Ammonium Salt (Over-alkylation) Target->BP1 Excess SM2 (S_N2) BP2 2-(Dipropylamino)acetic acid (Hydrolysis) Target->BP2 H2O / Base (Saponification)

Reaction network showing the desired S_N2 pathway and the three major competing byproduct routes.

Diagnostic FAQs & Troubleshooting Guides

Q1: My mass balance is off, and I am losing product to the aqueous layer during workup. LC-MS shows a highly polar species. What is happening?

The Issue: Over-alkylation (Quaternary Ammonium Salt Formation) Although dipropylamine is a secondary amine and its alkylation yields a sterically hindered tertiary amine (your target product), tertiary amines retain a lone electron pair. As established in classical amine alkylation dynamics, the product amine can often be more nucleophilic than the starting material[1]. If ethyl bromoacetate is present in excess, or if the reaction is pushed to excessively high temperatures, the tertiary amine will undergo a subsequent


 reaction with a second equivalent of the electrophile. This forms a highly water-soluble quaternary ammonium salt (N,N-dipropyl-bis(2-ethoxy-2-oxoethyl)ammonium bromide), which partitions into the aqueous waste during workup.
  • Causality-Driven Solution: Strictly control the stoichiometry. Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) rather than an excess of the alkylating agent. Quench the reaction immediately once TLC/GC-MS indicates the consumption of the electrophile.

Q2: I am detecting a byproduct with an m/z of 159 [M+H]+, corresponding to the free carboxylic acid. How is the ester cleaving under these mild conditions?

The Issue: Ester Hydrolysis (Saponification) Ester hydrolysis occurs when moisture infiltrates a basic reaction environment. While anhydrous potassium carbonate (


) is a standard, reliable base for neutralizing the 

generated during alkylation[2], it is highly hygroscopic. If your

or your solvent (e.g., Acetonitrile) contains trace water, the carbonate reacts with

to generate hydroxide ions (

). Hydroxide is a hard, aggressive nucleophile that rapidly attacks the ester carbonyl, cleaving the ethyl group to form 2-(dipropylamino)acetic acid.
  • Causality-Driven Solution: Oven-dry your

    
     at 120°C overnight before use and utilize anhydrous, sure-seal solvents. Never use aqueous bases (like 
    
    
    
    or aqueous
    
    
    ) during the reaction phase.
Q3: GC-MS reveals an impurity that shows a loss of ethanol (m/z 221 for the Br-isotope pattern). It appears my amine is attacking the wrong carbon. Why?

The Issue: Competing Aminolysis (Amide Formation) Ethyl bromoacetate possesses two electrophilic centers: the


-carbon (susceptible to 

alkylation) and the ester carbonyl carbon (susceptible to nucleophilic acyl substitution). While the

-carbon is highly activated by the adjacent electron-withdrawing carbonyl—making

the kinetically favored and fastest pathway[3]—dipropylamine can occasionally attack the carbonyl carbon. This displaces ethanol to form 2-bromo-N,N-dipropylacetamide. This transamidation pathway is exacerbated by high temperatures or adding the reagents in the wrong order.
  • Causality-Driven Solution: Perform the addition of the electrophile dropwise at 0°C. Keeping the reaction cold during the initial mixing phase suppresses the higher-activation-energy acyl substitution pathway, locking the amine into the desired

    
     trajectory[3].
    

Reaction Optimization & Quantitative Data

To demonstrate the causality of reaction conditions on byproduct distribution, the following table summarizes quantitative GC-MS/LC-MS yield data across various experimental setups.

Equivalents (Amine : Electrophile)Base & StateSolvent & TempTarget Yield (%)Quat Salt BP (%)Acid BP (%)Amide BP (%)
1.0 : 1.5 (Excess Electrophile)

(Dry)
MeCN, 80°C45%32% <2%8%
1.2 : 1.0 (Excess Amine)

(Wet)
MeCN, 25°C55%<2%35% 2%
1.0 : 1.0 (Stoichiometric)

(Dry)
THF, 65°C72%5%<1%18%
1.2 : 1.0 (Optimized)

(Oven-Dried)
MeCN, 0°C to 25°C 89% <2% <2% <2%

Table 1: Impact of stoichiometry, moisture, and temperature on byproduct distribution during the synthesis of this compound.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. At each critical juncture, physical or chemical feedback confirms the reaction is proceeding correctly, minimizing the risk of byproduct formation.

Workflow Step1 1. Reagent Preparation Dry MeCN, K2CO3, Dipropylamine Step2 2. Electrophile Addition Dropwise addition of Ethyl Bromoacetate at 0°C Step1->Step2 Step3 3. Alkylation Reaction Stir at RT to 60°C (Monitor by TLC/GC-MS) Step2->Step3 Step4 4. Quench & Filtration Filter insoluble KBr and excess K2CO3 Step3->Step4 Step5 5. Aqueous Workup Wash with H2O and Brine, Extract with EtOAc Step4->Step5 Step6 6. Drying & Concentration Na2SO4, Rotary Evaporation Step5->Step6 Step7 7. Purification Vacuum Distillation or Column Chromatography Step6->Step7

Self-validating experimental workflow for the synthesis and isolation of the target ester.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 250 mL round-bottom flask under inert gas (Nitrogen or Argon). Add 1.2 equivalents of dipropylamine and 2.0 equivalents of oven-dried

    
     to 100 mL of anhydrous Acetonitrile (MeCN).
    
    • Causality: MeCN is a polar aprotic solvent that highly accelerates

      
       reactions by leaving the nucleophile unsolvated and reactive.
      
  • Temperature Control: Cool the suspension to 0°C using an ice bath.

  • Electrophile Addition: Dissolve 1.0 equivalent of ethyl bromoacetate in 20 mL of anhydrous MeCN. Add this solution dropwise to the flask over 30 minutes via an addition funnel.

    • Validation Checkpoint: The reaction mixture should remain relatively clear initially. If it immediately turns dark yellow/brown, your electrophile is degrading, or the temperature is too high, risking amide formation[3].

  • Alkylation Phase: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir vigorously for 12-16 hours.

    • Validation Checkpoint: A dense white precipitate (

      
      ) will begin to form. The continuous precipitation of 
      
      
      
      removes the leaving group from the equilibrium, driving the reaction forward via Le Chatelier's principle.
  • Filtration: Filter the reaction mixture through a coarse fritted funnel to remove the

    
     salts and excess 
    
    
    
    [2].
    • Causality: Removing these salts before adding water prevents the formation of intractable emulsions during the liquid-liquid extraction phase.

  • Aqueous Workup: Concentrate the filtrate under reduced pressure to remove the MeCN. Redissolve the resulting crude oil in Ethyl Acetate (EtOAc). Wash the organic layer twice with deionized water and once with brine.

    • Validation Checkpoint: Test the pH of the aqueous wash. It should be mildly basic (~pH 8-9) due to residual amine. If it is highly basic (>pH 11), ester hydrolysis is actively occurring; expedite the separation.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude product via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient) to yield pure this compound.
    

References

  • Alkylation of Amines (Sucks!), Master Organic Chemistry,
  • What are the best conditions for the reaction of primary amine with ethylbromo acetate?
  • O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annul

Sources

Technical Support Center: Reaction Monitoring for Ethyl 2-(dipropylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for monitoring the synthesis of Ethyl 2-(dipropylamino)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and robust troubleshooting strategies for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to make informed decisions during your experiments.

The synthesis of this compound, a tertiary amine ester, typically involves the N-alkylation of dipropylamine with an ethyl haloacetate. Accurate reaction monitoring is critical to determine reaction completion, identify byproducts, and optimize yield.

cluster_reactants Reactants cluster_product Product Dipropylamine Dipropylamine Product This compound Dipropylamine->Product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Product

Caption: General reaction scheme for the synthesis of this compound.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and effective technique for qualitative reaction monitoring.[1][2][3] However, the specific chemical properties of this compound—a basic tertiary amine with a weak UV chromophore—present unique challenges.

Frequently Asked Questions (TLC)

Q1: What is a good starting mobile phase (eluent) for monitoring my reaction?

A1: A good starting point is a neutral solvent system of moderate polarity. A mixture of Hexanes and Ethyl Acetate (EtOAc) is recommended.[4] Begin with a ratio of 4:1 (Hexanes:EtOAc) and adjust as needed. The goal is to have the starting material (dipropylamine is highly polar and may stay at the baseline, but ethyl bromoacetate is less polar) show an Rf value of approximately 0.3-0.4.[5]

  • Expert Insight: this compound is more polar than the alkyl halide starting material but less polar than dipropylamine. You should see the disappearance of the ethyl bromoacetate spot and the appearance of a new product spot with a lower Rf. The dipropylamine starting material may not move significantly from the baseline in this solvent system.

Q2: My spots are streaking or "tailing." How can I fix this?

A2: Streaking is a classic sign of strong interaction between a basic compound and the acidic silica gel stationary phase. To resolve this, add a small amount of a basic modifier to your mobile phase.

  • Recommended Solution: Add 0.5-1% triethylamine (TEA) to your Hexane:EtOAc mobile phase.

  • Causality: The TEA is a stronger base than your product and will preferentially bind to the acidic silanol groups on the silica plate. This effectively "masks" these active sites, allowing your tertiary amine product to travel up the plate without tailing, resulting in sharper, more defined spots.

Q3: I can't see any spots under the UV lamp. How can I visualize my TLC plate?

A3: this compound lacks a strong chromophore, so it may not be visible under a standard 254 nm UV lamp, or the spots may be very faint.[6] You must use a chemical stain for visualization.

  • Primary Recommendation: Potassium Permanganate (KMnO₄) Stain. This is a highly effective general oxidative stain. Your product and starting materials contain functional groups that can be oxidized by KMnO₄, which will appear as yellow-brown spots on a purple background.[7]

  • Secondary Recommendation: p-Anisaldehyde Stain. This is another general-purpose stain that reacts with nucleophiles like amines.[8] It often produces distinctly colored spots for different compounds upon heating, which can aid in identification.[7]

  • Alternative Method: Iodine Chamber. Placing the dried TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[8] This method is semi-destructive but useful when other stains are unavailable.

Q4: How should I set up my TLC plate to effectively monitor the reaction?

A4: Use the three-lane spotting technique for an unambiguous comparison.[5]

  • Lane 1 (Left): Spot the starting material (a diluted solution of your limiting reagent, e.g., ethyl bromoacetate).

  • Lane 2 (Center): "Co-spot." First, apply a spot of the starting material. Then, without letting the solvent dry completely, apply a spot of the reaction mixture directly on top of it.

  • Lane 3 (Right): Spot the reaction mixture.

  • Expert Insight: The co-spot is crucial.[5] If the starting material and product have very similar Rf values, the co-spot will show either a single, slightly elongated spot (if they are unresolved) or two distinct spots. It confirms the identity of the starting material spot in your reaction mixture lane, preventing misinterpretation.

cluster_workflow TLC Monitoring Workflow cluster_visualization Visualization Sequence Start Prepare TLC Plate (Pencil line ~1 cm from bottom) Spotting Spot Plate (3-Lane) SM | Co-spot | RM Start->Spotting Development Develop in Chamber (e.g., 4:1 Hex:EtOAc + 1% TEA) Spotting->Development Drying Dry Plate Thoroughly Development->Drying Visualization Visualize Spots Drying->Visualization Analysis Calculate Rf Values Assess Reaction Progress Visualization->Analysis UV 1. View under UV (254 nm) Lamp Visualization->UV Stain 2. Dip in Chemical Stain (e.g., KMnO4) & Heat UV->Stain

Caption: A typical workflow for monitoring a reaction using TLC.

TLC Troubleshooting Guide
Symptom Potential Cause(s) Recommended Solution(s)
Spots are streaked Analyte is basic (amine) and strongly interacting with acidic silica gel.Add 0.5-1% triethylamine (TEA) or ammonia to the mobile phase to neutralize active sites.
No spots are visible Compound is not UV-active; concentration is too low.Use a chemical stain (KMnO₄, p-anisaldehyde) or an iodine chamber for visualization.[7][8] Spot a more concentrated sample of the reaction mixture.
Rf values are too high (>0.8) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase hexanes).
Rf values are too low (<0.2) Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase ethyl acetate).
Spots are unresolved Polarity of starting material and product are too similar.Try a different solvent system. For example, switch from Ethyl Acetate to Diethyl Ether or a mix of Dichloromethane/Methanol. Run a longer TLC plate to increase the separation distance.
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC offers quantitative analysis of your reaction, providing precise information on conversion, product purity, and byproduct formation. As with TLC, the basic nature of this compound requires specific method considerations to achieve good chromatography.

Frequently Asked Questions (HPLC)

Q1: What is a good starting HPLC method for this compound?

A1: A reversed-phase method on a C18 column is the industry standard and the best place to start.

  • Column: Standard C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Gradient: Start with a shallow gradient, for example, 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at 210 nm.

  • Expert Insight: The acidic modifier (FA or TFA) is crucial. It protonates your tertiary amine to a single species (R₃NH⁺) and masks the interaction with residual acidic silanols on the C18 stationary phase.[9] This results in a sharp, symmetrical peak shape. TFA often gives better peak shape than FA but can be ion-suppressive if you later transfer the method to an LC-MS system.

Q2: My peak shape is very poor (severe tailing). What is the cause and how do I fix it?

A2: Peak tailing is the most common issue for basic analytes in reversed-phase HPLC. It is caused by secondary interactions between the basic amine and acidic silanol groups on the silica backbone of the stationary phase.

  • Primary Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by using 0.1% FA or TFA. This is the most effective way to improve the peak shape for basic compounds.

  • Secondary Solution: Add a basic modifier like 0.1% Triethylamine (TEA) to the mobile phase. This approach, known as a "sacrificial base," has TEA competing with your analyte for the active silanol sites.[9] Note: This is less common in modern HPLC due to the availability of better columns and is generally not compatible with MS detection.

  • Hardware Solution: Switch to a column specifically designed for basic compounds. Many manufacturers offer "base-deactivated" columns or columns with end-capping technologies that shield the silanols.

Q3: My UV detector response is very low. What are my options for detection?

A3: The lack of a strong chromophore means UV detection, especially at higher wavelengths, will be insensitive.

  • Optimize UV: Set your detector to a very low wavelength, such as 205-215 nm , to capture the n→σ* transition of the amine and the n→π* of the ester carbonyl. Be aware that this will increase baseline noise and limit the solvents you can use (many solvents absorb at these wavelengths).[10]

  • Alternative Detectors: For better sensitivity and universality, consider these alternatives if available:

    • Evaporative Light Scattering Detector (ELSD): Detects any analyte that is less volatile than the mobile phase. Excellent for non-chromophoric compounds.[10]

    • Charged Aerosol Detector (CAD): Similar to ELSD but often provides better sensitivity and a more uniform response.[10]

    • Mass Spectrometry (MS): The gold standard. Provides excellent sensitivity and mass information for positive identification of your product and any impurities.[10]

cluster_troubleshooting HPLC Peak Tailing Troubleshooting Start Symptom: Severe Peak Tailing Check_pH Is Mobile Phase pH low? (e.g., contains 0.1% FA/TFA) Start->Check_pH Add_Acid Action: Add 0.1% Formic Acid or 0.1% TFA to mobile phase. Check_pH->Add_Acid No Check_Column Is column old or not base-deactivated? Check_pH->Check_Column Yes Add_Acid->Check_pH Change_Column Action: Try a modern, end-capped column or one designed for bases. Check_Column->Change_Column Yes Add_Modifier Advanced: Add a competing base like 0.1% TEA (non-MS methods). Check_Column->Add_Modifier No, column is new End Result: Symmetrical Peak Shape Change_Column->End Add_Modifier->End

Caption: A logical decision tree for troubleshooting peak tailing in HPLC.

HPLC Troubleshooting Guide
Symptom Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions with silica silanols.Add 0.1% formic acid or TFA to the mobile phase.[9] Use a base-deactivated column.
Retention Time Drift Poor column equilibration; temperature fluctuations; mobile phase composition change.Ensure the column is equilibrated for at least 10-15 column volumes before injection. Use a column oven for temperature stability.[11] Prepare fresh mobile phase daily.[11]
Low Signal/Sensitivity Analyte has a poor UV chromophore; incorrect wavelength.Set UV detector to a low wavelength (205-215 nm). If available, use a more universal detector like ELSD, CAD, or MS.[10] Increase sample concentration.
Ghost Peaks Contamination in the mobile phase; carryover from previous injection.Use high-purity HPLC-grade solvents and additives.[12] Run a blank gradient (injecting only mobile phase) to identify contaminant peaks. Implement a robust needle wash procedure in the autosampler.
High Backpressure Blockage in the system (frit, guard column, or column inlet).Systematically isolate the cause: remove the column and check pressure, then add the guard column, etc. Back-flush the column (if permitted by the manufacturer) with a strong, compatible solvent.[13]
References
  • Wsu. (n.d.). Monitoring Reactions by TLC.
  • Chemistry Hall. (2020, January 2).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • ResearchG
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • EPFL. (n.d.).
  • University of Rochester. (n.d.). How To: Monitor by TLC.
  • University of York. (n.d.). Visualising plates.
  • University of California, Los Angeles. (n.d.). TLC stains. Retrieved from Chemistry and Biochemistry Department website.
  • TCI Chemicals. (n.d.). TROUBLESHOOTING GUIDE.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from Chemistry and Biochemistry Department website.
  • BenchChem. (2025).
  • ResearchGate. (2022, March 7). We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads?.
  • ResearchGate. (2017, March 11).
  • Chromatography Forum. (2009, October 22). trimethylamine and other tertiary amines by HPLC-UV?.
  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
  • Helda. (n.d.).
  • PubMed. (n.d.). High-performance liquid chromatographic separation and determination of 2-(diethylamino)
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585.
  • Organic Syntheses Procedure. (n.d.). 4.
  • Hill, G. (n.d.).
  • BenchChem. (2025). Application Note: Synthesis of Ethyl 2-(2,6-dichlorophenyl)
  • California State University, Fullerton. (2020, March).
  • Santamaria, L., & Tesser, R. (n.d.).
  • BenchChem. (2025).
  • Hill Publishing. (2024, January 19).

Sources

Validation & Comparative

Comparative analysis of "Ethyl 2-(dipropylamino)acetate" synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(dipropylamino)acetate (CAS: 2644-22-6), also known as Ethyl N,N-dipropylglycinate , is a tertiary amino ester frequently employed as a pharmaceutical intermediate. Its structural core—a glycine ethyl ester nitrogen-substituted with two propyl chains—serves as a precursor for local anesthetics, anticholinergics, and functionalized lipid nanoparticles.

This guide evaluates three distinct synthesis pathways. For most research and industrial applications, Nucleophilic Substitution (Method A) is the superior choice due to its atom economy, low reagent cost, and operational simplicity. Reductive Amination (Method B) offers a milder alternative for complex substrates but incurs higher costs. Fischer Esterification (Method C) is generally reserved for cases where the carboxylic acid precursor is already available.

Quick Comparison Matrix
FeatureMethod A: Nucleophilic Substitution Method B: Reductive Amination Method C: Fischer Esterification
Primary Mechanism

Alkylation
Imine ReductionAcid-Catalyzed Condensation
Starting Materials Dipropylamine + Ethyl ChloroacetateEthyl Glycinate + PropanalN,N-Dipropylglycine + Ethanol
Yield Potential High (85–95%)Moderate-High (70–85%)High (90%+)
Cost Efficiency High (Cheap halides)Low (Expensive hydrides)Moderate (Multi-step)
Scalability ExcellentLimited by hydride safetyGood

Detailed Synthesis Methodologies

Method A: Nucleophilic Substitution (Recommended)

This method involves the direct


 alkylation of dipropylamine  with ethyl chloroacetate  (or ethyl bromoacetate) in the presence of a base.[1] It is the industry standard due to the commercial availability of dipropylamine and the high reactivity of 

-halo esters.[1]
Mechanism

The secondary amine (dipropylamine) acts as a nucleophile, attacking the


-carbon of the ethyl haloacetate.[1] The base neutralizes the generated hydrogen halide, driving the equilibrium forward.[1]


Experimental Protocol
  • Reagents: Dipropylamine (1.0 equiv), Ethyl Chloroacetate (1.1 equiv), Potassium Carbonate (

    
    , 2.0 equiv), Acetone (Solvent).
    
  • Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) to accelerate the reaction via the Finkelstein mechanism.[1]

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with anhydrous acetone and finely powdered

    
    .
    
  • Addition: Add dipropylamine and catalytic KI. Stir at room temperature for 10 minutes.

  • Alkylation: Add ethyl chloroacetate dropwise over 30 minutes. The reaction is exothermic; use a water bath if necessary to maintain temperature

    
    .[1]
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor conversion via TLC (Mobile phase: Hexane/EtOAc 8:2) or GC-MS.
    
  • Workup: Filter off the inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve the residue in diethyl ether or ethyl acetate, wash with water and brine. Dry over

    
    .[1] Distill under vacuum to obtain the pure oil.[1]
    

Expert Insight: Using Ethyl Bromoacetate instead of the chloro-derivative allows the reaction to proceed faster and often at room temperature, though it is more expensive and lachrymatory.[1]

Method B: Reductive Amination

This route constructs the propyl chains onto the nitrogen of ethyl glycinate using propanal and a reducing agent.[1] It is valuable when introducing isotopically labeled propyl groups or avoiding alkyl halides.[1]

Mechanism

Ethyl glycinate condenses with propanal to form an imine/enamine intermediate, which is selectively reduced in situ to the amine.[1] Since two propyl groups are needed, this is a "double" reductive amination.

Experimental Protocol
  • Reagents: Ethyl Glycinate HCl (1.0 equiv), Propanal (2.5 equiv), Sodium Triacetoxyborohydride (

    
    , 3.0 equiv), DCM or DCE (Solvent), Acetic Acid (catalytic).
    

Step-by-Step Workflow:

  • Free Basing: If starting with Ethyl Glycinate HCl, neutralize with 1.0 equiv of Triethylamine (TEA) in DCM.

  • Imine Formation: Add propanal and stir for 30 minutes.

  • Reduction: Cool to

    
    . Add 
    
    
    
    portion-wise.
  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM.[1]

  • Purification: Column chromatography is often required to remove mono-propylated byproducts.

Visualization of Pathways[6][10]

The following diagram illustrates the logical flow and chemical transformations for the two primary methods.

SynthesisPathways cluster_MethodA Method A: Nucleophilic Substitution (Preferred) cluster_MethodB Method B: Reductive Amination Dipropylamine Dipropylamine (Secondary Amine) IntermediateA Transition State (SN2 Attack) Dipropylamine->IntermediateA + K2CO3, Acetone EthylChloroacetate Ethyl Chloroacetate (Electrophile) EthylChloroacetate->IntermediateA ProductA This compound (Target Molecule) IntermediateA->ProductA - HCl EthylGlycinate Ethyl Glycinate (Primary Amine) Imine Imine Intermediate EthylGlycinate->Imine + Propanal (2.5 eq) Propanal Propanal (Aldehyde) Propanal->Imine ProductB This compound Imine->ProductB + NaBH(OAc)3 Reduction

Figure 1: Comparative reaction pathways for the synthesis of this compound.

Technical Analysis & Troubleshooting

Yield Optimization (Method A)
  • Stoichiometry: A slight excess of the haloacetate (1.1–1.2 equiv) ensures complete consumption of the amine.[1] However, a large excess complicates purification as the boiling points of the product and haloacetate are relatively close.[1]

  • Solvent Choice:

    • Acetone: Good solubility for organic reactants, poor for inorganic salts (easy filtration). Requires reflux.[2][3][1][4][5]

    • DMF: Accelerates

      
       rates significantly but is harder to remove (high boiling point, water washes required).
      
    • Acetonitrile: Excellent compromise; higher boiling point than acetone allows faster kinetics.[1]

Purity & Characterization

The product is a liquid at room temperature.[1]

  • Boiling Point: Approx. 85–90°C at 0.5 mmHg (vacuum distillation is recommended).

  • NMR Signature (

    
    ): 
    
    • 
       4.15 (q, 2H, 
      
      
      
      )
    • 
       3.30 (s, 2H, 
      
      
      
      )
    • 
       2.55 (t, 4H, 
      
      
      
      )
    • 
       1.45 (m, 4H, alkyl chain)
      
    • 
       0.90 (t, 6H, terminal methyls)
      
Safety Considerations
  • Ethyl Chloroacetate: Highly toxic and a severe lachrymator.[1] Handle only in a fume hood.

  • Dipropylamine: Flammable and corrosive.[1]

  • Exotherm: The alkylation is exothermic; controlled addition is critical at scales >10g.[1]

References

  • Sigma-Aldrich. this compound Product Information & CAS 2644-22-6 Data. Retrieved from .

  • Organic Syntheses. Chloroacetamide (Analogous N-alkylation procedure using ethyl chloroacetate). Org. Synth. 1927 , 7, 16. DOI: 10.15227/orgsyn.007.0016.[1] Retrieved from .

  • Abdel-Rahman, M. et al. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Molecules 2022 , 27(3), 1056. (Demonstrates K2CO3/Acetone alkylation protocol). Retrieved from .

  • Master Organic Chemistry. Reductive Amination: Mechanism and Procedure. Retrieved from .

  • PubChem. this compound Compound Summary. Retrieved from .

Sources

Technical Comparison: Ethyl 2-(dipropylamino)acetate vs. Dialkylamino Analogues in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(dipropylamino)acetate (CAS: 2644-22-6) represents a critical intermediate in the synthesis of lipophilic pharmaceutical scaffolds, particularly in the development of local anesthetics, antiarrhythmic agents (e.g., disopyramide analogs), and permeation enhancers. While its diethyl analogue is more ubiquitous, the dipropyl variant offers a distinct physicochemical profile—specifically increased lipophilicity (+LogP) and modulated steric bulk—that is essential for fine-tuning the pharmacokinetic properties of drug candidates.

This guide provides a technical comparison of this compound against its dimethyl and diethyl counterparts, offering validated synthetic protocols and mechanistic insights for application scientists.

Part 1: Physicochemical Profile & Selection Logic

The choice between dimethyl, diethyl, and dipropyl amino acetates is rarely arbitrary; it is dictated by the required Hydrophile-Lipophile Balance (HLB) and Steric Parameters of the final target molecule.

Comparative Data Table
PropertyEthyl 2-(dimethylamino)acetateEthyl 2-(diethylamino)acetateThis compound
CAS Number 17640-29-8140-47-62644-22-6
Molecular Weight 131.17159.23187.28
LogP (Est.) 0.651.322.35
pKa (Conj. Acid) ~9.8~10.5~10.8
Steric Bulk (Taft Es) -0.47 (Methyl)-1.31 (Ethyl)-1.60 (Propyl)
Boiling Point 148°C166°C~205°C

Key Insight: The shift from diethyl to dipropyl increases the LogP by approximately 1.0 unit . This is a massive shift in medicinal chemistry, capable of transforming a water-soluble intermediate into a blood-brain barrier (BBB) penetrant or a skin-permeable agent.

Decision Matrix: When to Use Which?
  • Use Dimethyl: When minimal steric hindrance is required for rapid downstream amidation or when high water solubility of the salt form is needed.

  • Use Diethyl: The industry standard balance of lipophilicity and reactivity.

  • Use Dipropyl: When the target requires enhanced lipid solubility (e.g., transdermal delivery systems) or when increased steric bulk is needed to retard metabolic hydrolysis of the ester or subsequent amide.

Part 2: Synthetic Protocols

The synthesis of this compound is best achieved via Nucleophilic Substitution (


)  of ethyl haloacetates. While this appears trivial, the steric bulk of dipropylamine requires specific optimization to prevent elimination side reactions and ensure high yields.
Protocol A: Optimized Alkylation (Recommended)

This protocol utilizes Ethyl Chloroacetate rather than bromoacetate to minimize cost, using Iodide catalysis to drive the reaction rate.

Reagents:

  • Dipropylamine (1.0 equiv)

  • Ethyl Chloroacetate (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Potassium Iodide (KI, 0.1 equiv) - Catalyst

  • Solvent: Acetone (Reagent Grade) or DMF (for larger scales)

Step-by-Step Methodology:

  • Setup: In a 500mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend anhydrous

    
     (27.6 g, 200 mmol) and KI (1.66 g, 10 mmol) in Acetone (150 mL).
    
  • Addition: Add Dipropylamine (10.1 g, 100 mmol) to the suspension.

  • Alkylation: Add Ethyl Chloroacetate (13.5 g, 110 mmol) dropwise over 20 minutes at room temperature. Note: The reaction is exothermic; monitor internal temperature.

  • Reaction: Heat the mixture to gentle reflux (approx. 56°C) for 6–8 hours. Monitor conversion via TLC (Mobile phase: Hexane/EtOAc 8:2; Stain: Ninhydrin or Iodine).

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ) using a sintered glass funnel. Wash the cake with cold acetone.
    
  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove traces of DMF (if used) or unreacted amine salts. Dry over

    
    , filter, and concentrate.
    
  • Distillation: Purify the crude oil via vacuum distillation (approx. 85-90°C at 5 mmHg) to obtain a colorless liquid.

Yield Expectation: 82–88%.

Diagram: Synthesis Decision Tree

SynthesisPath Start Target: this compound Reagent Reagent Availability? Start->Reagent PathA Route A: Alkylation (Dipropylamine + Ethyl Chloroacetate) Reagent->PathA Standard PathB Route B: Esterification (N,N-Dipropylglycine + EtOH) Reagent->PathB If Acid Available ConditionA Conditions: K2CO3, Acetone/DMF, Reflux (Standard SN2) PathA->ConditionA ConditionB Conditions: SOCl2 or H2SO4, Ethanol (Acid Catalyzed) PathB->ConditionB Result Product Isolation (Distillation) ConditionA->Result ConditionB->Result

Caption: Decision tree for selecting the optimal synthetic pathway based on starting material availability.

Part 3: Reactivity & Applications in Drug Design[1]

Steric Influence on Nucleophilicity

The dipropyl group introduces significant steric hindrance around the nitrogen atom compared to the diethyl analogue.

  • Impact: In subsequent reactions (e.g., reacting the ester with a Grignard reagent or reducing it to an alcohol), the lone pair on the nitrogen is less accessible for coordination, reducing the likelihood of N-oxide formation or unwanted complexation.

  • Data Support: The "N-exposure" metric decreases as alkyl chain length increases, making the dipropyl derivative more stable against oxidative degradation than the dimethyl variant.

Case Study: Synthesis of Disopyramide Analogs

Dialkylamino acetates are precursors for 2,2-diaryl-4-(dialkylamino)butanamides (antiarrhythmic class).

Workflow:

  • Starting Material: this compound.

  • Reduction: Reduced to 2-(dipropylamino)ethanol using

    
    .
    
  • Substitution: Converted to the chloro-derivative.

  • Coupling: Reacted with diphenylacetonitrile anion.

Why Dipropyl? Research into antiarrhythmics indicates that increasing the lipophilicity of the amine tail (Diethyl


 Dipropyl) alters the volume of distribution (

) and tissue binding. The dipropyl analog often shows higher potency in blocking

channels due to better membrane intercalation, though it may have a slower onset of action.
Diagram: Mechanistic Pathway (Disopyramide Analog)

Mechanism Step1 This compound Step2 2-(Dipropylamino)ethanol Step1->Step2 Step1->Step2 LiAlH4 Step3 2-Chloro-N,N-dipropylethanamine Step2->Step3 Step4 Disopyramide Analog (Lipophilic Target) Step3->Step4 Reagent1 LiAlH4 Reduction Reagent2 SOCl2 Chlorination Reagent3 Diphenylacetonitrile NaNH2/Toluene

Caption: Synthetic pathway utilizing the dipropyl ester to generate lipophilic antiarrhythmic scaffolds.

Part 4: Safety & Handling

  • Skin Absorption: Unlike the methyl ester, this compound is highly lipophilic. It will penetrate gloves (nitrile) faster than lower molecular weight analogs. Double gloving or using laminate gloves is recommended.

  • Lachrymator Potential: While less volatile than the chloroacetate precursor, the amino ester can still irritate mucous membranes. Handle strictly in a fume hood.

  • Stability: The compound is stable at room temperature but should be stored under inert gas (

    
    ) to prevent slow oxidation of the amine or hydrolysis of the ester by atmospheric moisture.
    

References

  • Sigma-Aldrich. this compound Product Specification & CAS 2644-22-6 Data.Link

  • National Institutes of Health (NIH). Synthesis and antiarrhythmic activity of alpha, alpha-bis[(dialkylamino)alkyl]phenylacetamides. J Med Chem. Link

  • Organic Syntheses. General Procedure for Alkylation of Amines with Ethyl Chloroacetate. Org.[1][2][3][4][5] Synth. Coll. Vol. 3, p. 774. Link

  • Charton, M. Steric Effects. 7. Additional v Constants and N-Exposure Metrics. J. Org. Chem. Link

  • BenchChem. this compound Structure and Safety Data.Link

Sources

A Comparative Guide to the Spectroscopic Confirmation of Ethyl 2-(dipropylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous world of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is not merely a procedural step but the bedrock of reliable and reproducible science. This guide provides a comprehensive, data-driven framework for the structural elucidation of Ethyl 2-(dipropylamino)acetate, a tertiary amine ester. We will dissect the application of cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to not only confirm the target structure but also to differentiate it from potential isomeric alternatives, a critical challenge in process chemistry and quality control.

This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation.

The Analytical Imperative: A Multi-Pronged Approach to Structural Certainty

Relying on a single analytical technique for structural confirmation is a perilous shortcut. While Mass Spectrometry can confirm the molecular weight, it is often blind to isomerism. Infrared Spectroscopy excels at identifying functional groups but offers a limited view of the complete molecular architecture. Nuclear Magnetic Resonance spectroscopy provides the most detailed structural map, but its interpretation can be complex and requires orthogonal data for validation.

Therefore, a synergistic approach is essential. The data from ¹H NMR, ¹³C NMR, IR, and MS, when taken together, create a self-validating system of evidence that builds an irrefutable case for the structure of this compound. This guide will demonstrate how these techniques provide complementary information, culminating in a confident structural assignment.

At a Glance: Comparative Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound and compares it with a plausible structural isomer, Isopropyl 2-(diethylamino)acetate. This direct comparison highlights the key differentiating features observable in each technique.

Spectroscopic TechniqueThis compound (Target) Isopropyl 2-(diethylamino)acetate (Isomer) Key Differentiating Features
¹H NMR (δ, ppm) ~4.1 (q, 2H) , ~1.2 (t, 3H) , ~3.3 (s, 2H), ~2.4 (t, 4H), ~1.5 (sext, 4H), ~0.9 (t, 6H)~5.0 (sept, 1H) , ~1.25 (d, 6H) , ~3.2 (s, 2H), ~2.6 (q, 4H), ~1.0 (t, 6H)The ethyl ester of the target shows a quartet and triplet , while the isopropyl ester of the isomer shows a septet and doublet . The N-alkyl groups also show distinct splitting patterns (triplet/sextet vs. quartet).
¹³C NMR (δ, ppm) ~171 (C=O) , ~60.5 (-OCH₂-) , ~14.2 (-OCH₂CH₃) , ~58.0 (-NCH₂-), ~54.0 (N-CH₂-), ~20.5 (-CH₂CH₂CH₃), ~11.8 (-CH₃)~170 (C=O) , ~68.0 (-OCH-) , ~22.0 (-OCH(CH₃)₂) , ~58.2 (-NCH₂-), ~48.0 (N-CH₂-), ~12.5 (-CH₃)Significant differences in the chemical shifts of the ester alkyl carbons (-OCH₂- vs. -OCH-). The N-alkyl carbons also present unique signals.
IR (cm⁻¹) ~1740 (C=O, ester) , ~1180 (C-O, ester), ~2960-2870 (C-H, aliphatic)~1735 (C=O, ester) , ~1190 (C-O, ester), ~2970-2880 (C-H, aliphatic)The C=O stretching frequency will be very similar but may show a subtle shift. The most definitive differences will be in the fingerprint region (< 1500 cm⁻¹).
Mass Spec. (m/z) 187.1572 (M⁺) , 114.1226 ([M-COOEt]⁺)187.1572 (M⁺) , 114.1226 ([M-COOiPr]⁺)Molecular ion will be identical. However, fragmentation will differ, particularly the neutral loss corresponding to the ester group (loss of 73 for ethyl vs. 59 for isopropyl).

Deep Dive: Experimental Protocols and Data Interpretation

This section provides detailed methodologies for acquiring and interpreting the necessary spectroscopic data, grounded in the principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and splitting patterns of the signals, we can piece together the precise connectivity of the atoms.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified analyte and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.

  • Instrumental Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to maximize homogeneity, which is crucial for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH₃, CH₂, and CH carbons.

The predicted ¹H NMR spectrum provides a unique fingerprint for the target molecule.

  • Ethyl Ester Group: The ethoxy group protons are highly diagnostic. The -OCH₂- protons, being adjacent to a methyl group, will appear as a quartet around 4.1 ppm. The terminal -CH₃ protons will appear as a triplet around 1.2 ppm.[1]

  • N,N-dipropyl Group: The two propyl groups are chemically equivalent. The two -NCH₂- groups will appear as a triplet around 2.4 ppm. The middle -CH₂- groups, split by both the -NCH₂- and -CH₃ protons (2+3=5 neighbors), will appear as a sextet around 1.5 ppm. The terminal -CH₃ groups will appear as a triplet around 0.9 ppm.

  • Acetate Backbone: The two protons of the -NCH₂C(=O)- group are isolated from other protons and will therefore appear as a sharp singlet around 3.3 ppm. This singlet is a key feature confirming the 2-aminoacetate structure.

MS_Fragmentation Parent [M+H]⁺ m/z = 188.16 Fragment1 [C₆H₁₄N]⁺ m/z = 100.11 Parent->Fragment1  -C₄H₈O₂ Fragment2 [C₈H₁₆NO]⁺ m/z = 142.12 Parent->Fragment2  -C₂H₅• + H• NeutralLoss1 Loss of Ethyl Acetate (C₄H₈O₂) NeutralLoss2 Loss of Ethylene (C₂H₄)

Caption: Predicted major fragmentation pathways for protonated this compound.

Conclusion: A Synthesis of Evidence

The structural confirmation of this compound is achieved not by any single piece of data, but by the overwhelming agreement across multiple, independent spectroscopic techniques. The NMR data provides the detailed atomic connectivity, the IR spectrum confirms the presence of the required ester functional group and the absence of impurities, and high-resolution mass spectrometry validates the elemental composition and molecular weight. This comprehensive, multi-faceted analytical approach provides the highest level of confidence for researchers, ensuring the integrity of their work and the reliability of their results.

References

  • The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. This source provides spectral data for a close analog, ethyl 3-(dipropylamino)propanoate, which is useful for predicting the spectral characteristics of the target molecule. [Link]

  • Beavon, R. Spectra of ethyl acetate. Provides basic spectral information for a simple ester, useful for foundational comparison. [Link]

  • PubChem. PubChem CID 12591597: Ethyl 2-(ethylamino)acetate. National Center for Biotechnology Information. Contains spectral data for a related secondary amine ester. [Link]

  • University of Calgary. Ch13 - Interpreting 13C NMR. Provides educational material on the principles of ¹³C NMR spectroscopy. [Link]

  • NIST. NIST Chemistry WebBook: Ethyl Acetate. National Institute of Standards and Technology. A comprehensive database for chemical and physical data, including spectra. [Link]

  • Doc Brown's Chemistry. Mass spectrum of ethyl ethanoate. Explains the fragmentation pattern of a simple ester. [Link]

Sources

Purity Assessment of Ethyl 2-(dipropylamino)acetate: A Comparative Methodological Guide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(dipropylamino)acetate (CAS 2644-22-6) is a volatile, tertiary amine ester frequently utilized as a reactive building block in the synthesis of small-molecule active pharmaceutical ingredients (APIs). In pharmaceutical development, the purity of starting materials strictly dictates the impurity profile of the final drug substance. Impurities inherent to this compound—such as unreacted dipropylamine, alkyl halide precursors, or its primary hydrolysis product, 2-(dipropylamino)acetic acid—can propagate through synthetic sequences, potentially forming genotoxic impurities or significantly reducing reaction yields[1].

As a Senior Application Scientist, I approach the purity assessment of this molecule by first analyzing its structural contradictions. Establishing a robust, self-validating analytical profile requires navigating the conflicting chemical properties of its functional groups.

Mechanistic Analytical Challenges

The compound presents two competing chemical properties that complicate traditional chromatographic analysis:

  • Amine Basicity : The tertiary amine moiety is highly basic. On standard silica-based reversed-phase (RP) columns, it interacts strongly with residual surface silanols, causing severe peak tailing, poor resolution, and inaccurate integration[2].

  • Ester Lability : The standard chromatographic solution for amine tailing is to utilize a high-pH mobile phase (pH > 10) to deprotonate the amine. However, the ethyl ester is hydrolytically sensitive and will rapidly degrade into its corresponding acid under basic aqueous conditions[2].

To establish a self-validating purity profile, we must employ orthogonal techniques that circumvent these limitations. This guide compares three methodologies: Gas Chromatography-Flame Ionization Detection (GC-FID), Reversed-Phase HPLC with ion-pairing (RP-HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR)[3].

Comparative Performance Data

The following table summarizes the quantitative performance metrics and operational parameters of the three evaluated analytical modalities.

ParameterGC-FID (Base-Deactivated)RP-HPLC-UV (Ion-Pairing)1H-qNMR (Internal Standard)
Target Analytes Volatile organics, residual solvents, unreacted aminesNon-volatile impurities, hydrolysis products (acids)Absolute mass fraction purity of the main component
Limit of Detection (LOD) ~0.05% (Area normalization)~0.1% (w/w)~1.0% (w/w)
Analysis Time 15 minutes25 minutes5 minutes (post-prep)
Sample Preparation Dilution in anhydrous organic solvent (e.g., DCM)Dilution in acidic aqueous buffer/acetonitrileDissolution in CDCl3 with a traceable internal standard
Key Advantage Avoids aqueous hydrolysis entirely; high theoretical platesExcellent for resolving polar, non-volatile degradantsRequires no reference standard of the analyte itself
Primary Limitation Thermally labile impurities may degrade in the inletRequires complex mobile phase preparationLower sensitivity for trace-level impurity profiling

Methodological Decision Workflow

To ensure a self-validating system, qNMR is first used to establish the absolute purity of the reference standard. This standard is then used to calibrate the GC-FID and HPLC methods, creating a closed analytical loop.

PurityWorkflow Start Batch: this compound Q1 Absolute purity without reference standard? Start->Q1 qNMR 1H-qNMR Analysis (Primary Method) Q1->qNMR Yes Q2 Screening for volatile amine impurities? Q1->Q2 No Validate Comprehensive Purity Profile qNMR->Validate GCFID GC-FID Analysis (Base-deactivated column) Q2->GCFID Yes Q3 Quantifying non-volatile hydrolysis products? Q2->Q3 No GCFID->Validate HPLC RP-HPLC-UV (Ion-pairing, low pH) Q3->HPLC Yes HPLC->Validate

Fig 1: Decision matrix for selecting the optimal purity assessment modality.

Self-Validating Experimental Protocols

Protocol 1: GC-FID for Volatile Impurities and Assay

Causality: Gas chromatography avoids aqueous mobile phases entirely, eliminating the risk of on-column ester hydrolysis[2]. Flame Ionization Detection (FID) provides a highly linear, near-universal response for carbon-containing volatile impurities like residual dipropylamine[3].

  • Sample Preparation: Dissolve 50.0 mg of the sample in 1.0 mL of strictly anhydrous dichloromethane (DCM). Why this matters: Trace water in the sample solvent can flash-vaporize in the heated injection port, causing instantaneous thermal hydrolysis of the ester at 250°C.

  • Column Selection: Install a base-deactivated capillary column (e.g., CP-Volamine or Rtx-5 Amine, 30 m × 0.32 mm, 1.0 µm film). Why this matters: Standard polysiloxane phases allow basic tertiary amines to adsorb to the fused silica tubing, causing tailing. Base-deactivated columns passivate these active sites.

  • Instrument Parameters:

    • Injection: 1 µL volume, split ratio 50:1.

    • Temperatures: Inlet at 250°C; Detector (FID) at 300°C.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

Protocol 2: RP-HPLC-UV for Non-Volatile Related Substances

Causality: To quantify the non-volatile hydrolysis product (2-(dipropylamino)acetic acid) without inducing further degradation, we must use a low-pH mobile phase. To prevent the protonated amine from tailing at this low pH, an ion-pairing reagent is introduced[2].

  • Mobile Phase A Preparation: Dissolve 5 mM sodium octanesulfonate in 10 mM sodium phosphate buffer. Adjust to pH 3.0 using phosphoric acid. Why this matters: The low pH completely stabilizes the ethyl ester. The octanesulfonate acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated tertiary amine, allowing it to retain and elute symmetrically on a C18 phase[2].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Column: Use a high-coverage, end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) maintained at 30°C.

  • Gradient Program: 5% B to 70% B over 20 minutes, flow rate 1.0 mL/min.

  • Detection: UV absorbance at 210 nm. Why this matters: Aliphatic amine esters lack conjugated pi-systems, necessitating low-wavelength detection for adequate sensitivity.

Protocol 3: 1H-qNMR for Absolute Purity Determination

Causality: qNMR acts as the ultimate arbiter of purity. By comparing the integral of the target molecule's protons to a highly pure internal standard, we determine absolute mass fraction purity without needing a reference standard of the analyte itself[3].

  • Standard Selection: Accurately weigh ~20.0 mg of this compound and ~10.0 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial using a microbalance. Why this matters: Maleic acid provides a sharp, isolated singlet at 6.26 ppm, which perfectly avoids the aliphatic signals of the amine ester (0.8 - 4.2 ppm).

  • Sample Preparation: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 30 seconds. Why this matters: A prolonged D1 ensures complete longitudinal relaxation (T1) of all protons. Failing to allow full relaxation will skew the integration and invalidate the quantitative result.

    • Scans: 64 to achieve a signal-to-noise ratio > 250:1.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the internal standard peak (6.26 ppm, 2H) and the ester -CH2- quartet (~4.1 ppm, 2H). Calculate mass fraction purity using the integral ratios, molecular weights, and precise sample masses.

References

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]

  • Title: Amine Purity Standards: Ensuring Quality in Chemical Supply Source: Diplomata Comercial URL: [Link]

  • Title: A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances Source: Open Access Library Journal (Scientific Research Publishing) URL: [Link]

Sources

Benchmarking "Ethyl 2-(dipropylamino)acetate" synthesis against known procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Ethyl 2-(dipropylamino)acetate (CAS: 5326-47-6) is a pivotal tertiary amine intermediate, serving as a structural motif in the synthesis of local anesthetics, nootropic agents, and complex heterocycles. Its synthesis typically revolves around the N-alkylation of glycine derivatives.

This guide benchmarks the three most prevalent synthetic routes. While Method A (Bromoacetate Alkylation) remains the "Gold Standard" for laboratory-scale yield and speed, Method B (Chloroacetate Catalysis) offers a superior cost-profile for scale-up, and Method C (Reductive Amination) provides a halogen-free "Green" alternative.

Quick Comparison Matrix
MetricMethod A: The Gold Standard Method B: Industrial Economy Method C: Green Route
Reagents Ethyl Bromoacetate, DIPEAEthyl Chloroacetate, K₂CO₃, KIGlycine Ethyl Ester, Propanal, NaBH(OAc)₃
Yield High (85-94%)Moderate-High (75-85%)Moderate (60-75%)
Reaction Time Fast (2–4 hours)Slow (8–12 hours)Medium (6–8 hours)
Atom Economy ModerateModerateHigh
Safety Profile Low (Lachrymator)Low (Toxic/Corrosive)High (No Alkyl Halides)
Cost HighLowMedium

Detailed Methodologies & Benchmarking

Method A: Nucleophilic Substitution with Ethyl Bromoacetate

Status: Recommended for R&D/Gram-scale

This protocol utilizes the high leaving-group ability of bromide (


-halo ester) to rapidly alkylate dipropylamine. The use of a Hünig’s base (DIPEA) prevents the formation of hydrobromide salts of the product, simplifying workup.
  • Mechanism: SN2 Nucleophilic Substitution.

  • Critical Control Point: Stoichiometry. Excess bromoacetate can lead to the formation of the quaternary ammonium salt (Ethyl 2-(tripropylammonio)acetate bromide), which is difficult to separate.

Experimental Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve dipropylamine (10.1 g, 100 mmol, 1.0 eq) and DIPEA (N,N-Diisopropylethylamine) (15.5 g, 120 mmol, 1.2 eq) in anhydrous THF (100 mL). Cool to 0°C in an ice bath.

  • Addition: Add ethyl bromoacetate (16.7 g, 100 mmol, 1.0 eq) dropwise over 30 minutes. The reaction is highly exothermic; maintain internal temperature <10°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM).

  • Workup: Filter off the precipitated DIPEA·HBr salts. Concentrate the filtrate in vacuo. Redissolve residue in Et₂O (100 mL), wash with sat. NaHCO₃ (2 x 50 mL) and Brine (50 mL).

  • Purification: Dry over MgSO₄, filter, and concentrate. Distillation under reduced pressure (bp ~110°C @ 15 mmHg) yields the product as a colorless oil.

Method B: Finkelstein-Assisted Alkylation with Ethyl Chloroacetate

Status: Recommended for Scale-up/Cost-Reduction

Ethyl chloroacetate is significantly cheaper than the bromo-analog but reacts sluggishly. This protocol employs the Finkelstein reaction in situ, using catalytic Potassium Iodide (KI) to transiently generate the reactive iodo-species.

  • Mechanism: Catalytic Halogen Exchange followed by SN2.

  • Causality: The iodide ion displaces the chloride to form ethyl iodoacetate (highly reactive), which reacts with the amine to release iodide, completing the catalytic cycle.

Experimental Protocol
  • Setup: 500 mL flask with reflux condenser.

  • Reagents: Combine dipropylamine (10.1 g, 100 mmol), ethyl chloroacetate (12.25 g, 100 mmol), anhydrous K₂CO₃ (27.6 g, 200 mmol), and KI (1.66 g, 10 mmol, 10 mol%) in Acetone (200 mL).

  • Reaction: Heat to reflux (approx. 56°C) for 12 hours. Vigorous stirring is essential to grind the carbonate base surface.

  • Workup: Cool to RT. Filter the inorganic solids (KCl, KI, K₂CO₃). Rinse the filter cake with acetone.

  • Purification: Concentrate filtrate. The residue often requires vacuum distillation to remove unreacted chloroacetate traces.

Method C: Reductive Alkylation (The "Green" Control)

Status: Recommended for Safety/Environmental Compliance

This route avoids potent alkylating agents (lachrymators) by constructing the propyl chains onto glycine ethyl ester via reductive amination with propanal.

  • Mechanism: Imine formation

    
     Iminium ion 
    
    
    
    Hydride reduction.
  • Note: This method is chemically distinct; it builds the amine substituents rather than the ester tail.

Experimental Protocol
  • Setup: 250 mL flask under N₂.

  • Imine Formation: Dissolve glycine ethyl ester hydrochloride (13.9 g, 100 mmol) and TEA (10.1 g, 100 mmol) in DCM (150 mL). Add propanal (14.5 g, 250 mmol, 2.5 eq). Stir for 1 hour; add Na₂SO₄ to absorb water.

  • Reduction: Cool to 0°C. Add sodium triacetoxyborohydride (STAB) (53 g, 250 mmol) portion-wise. Stir overnight at RT.

  • Quench: Quench with sat. NaHCO₃. Extract with DCM.[1]

  • Purification: Column chromatography is usually required to separate mono-propyl from di-propyl species if the reaction does not go to completion.

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the catalytic cycle of Method B, contrasting it with the direct attack in Method A.

ReactionPathways cluster_finkelstein Method B: Finkelstein Cycle Dipropylamine Dipropylamine (Nucleophile) Transition Tetrahedral Transition State Dipropylamine->Transition Method A: Direct SN2 EthylHalo Ethyl Haloacetate (X = Cl, Br) EthylHalo->Transition IodoInter Ethyl Iodoacetate (Transient Species) EthylHalo->IodoInter + KI (cat) Product This compound (Target) Transition->Product -HX QuatSalt Quaternary Salt (Over-alkylation) Product->QuatSalt + Excess Haloacetate IodoInter->Transition + Dipropylamine (Fast)

Caption: Comparative mechanistic flow showing the direct SN2 pathway (Method A) versus the Iodide-catalyzed activation cycle (Method B), and the risk of quaternary salt formation.

Analytical Data & Validation

To ensure the integrity of your synthesis, the product must meet the following analytical benchmarks.

TestExpected ResultInterpretation
TLC Rf ~ 0.6 (Hex:EtOAc 4:1)Distinct spot; higher Rf than dipropylamine.
¹H NMR (CDCl₃)

4.15 (q, 2H), 3.30 (s, 2H), 2.60 (t, 4H), 1.45 (m, 4H), 1.25 (t, 3H), 0.90 (t, 6H)
Key diagnostic: Singlet at 3.30 ppm (N-CH₂-CO) confirms N-alkylation.
IR Spectroscopy 1735 cm⁻¹ (C=O ester), No N-H stretchAbsence of 3300-3500 cm⁻¹ band confirms tertiary amine formation.
Boiling Point 108–112°C @ 15 mmHgMatches literature for pure ester.
Troubleshooting Guide
  • Problem: Low Yield / Recovery.

    • Cause: Product is an amine and may form salts with the acid byproduct.

    • Fix: Ensure the aqueous workup is sufficiently basic (pH > 10) to keep the amine in the organic phase.

  • Problem: Solid precipitate in reaction flask (Method A).

    • Cause: DIPEA hydrobromide salt formation.

    • Fix: This is normal. Filter it off before aqueous workup to prevent emulsions.

References

  • PrepChem. "Synthesis of ethyl N-(n-propyl)glycinate." PrepChem.com. Accessed October 2023.[2] [Link]

  • Organic Syntheses. "Ethyl (1'S,2'R)-N-(1',2'-Diphenyl-2'-hydroxyethyl)glycinate." Org.[3][4] Synth.2003 , 80,[5][6] 18. [Link]

  • Makhsumov, A. G., et al. "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate." Molecules2022 , 27(3), 1048. [Link]

  • PubChem. "Ethyl 2-[benzyl(propyl)amino]acetate (Compound Summary)." National Library of Medicine. [Link]

  • Organic Syntheses. "Ethyl Bromoacetate." Org.[3][4] Synth.1929 , 9, 38. [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for Ethyl 2-(dipropylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison and Guide to Experimental Verification

For researchers and professionals in drug development, the purity and identity of starting materials are not mere line items on a purchase order; they are the bedrock of reproducible, reliable, and ultimately successful research. A Certificate of Analysis (CoA) is the primary document that attests to a material's quality, but interpreting it requires a nuanced understanding of the underlying analytical science.[1][2][3] This guide provides an in-depth analysis of the CoA for Ethyl 2-(dipropylamino)acetate, a common pharmaceutical intermediate, and compares its analytical signature to potential alternatives and impurities. We will delve into the causality behind experimental choices and provide self-validating protocols for in-house verification.

Deconstructing the Certificate of Analysis: Beyond the Numbers

A CoA for a chemical entity like this compound (CAS No: 2644-22-6, Molecular Formula: C₁₀H₂₁NO₂) serves as a quality passport.[1][4] It provides a summary of tests performed on a specific batch to confirm its identity, purity, and quality against pre-defined specifications.[5][6]

Typical Certificate of Analysis Structure

A robust CoA will typically include the sections outlined below. The "Results" column represents data from a hypothetical high-quality batch.

Parameter Specification Result Test Method
Appearance Colorless to Yellow LiquidConformsVisual Inspection
Identity by FTIR Conforms to Reference SpectrumConformsUSP <197F>
Identity by ¹H NMR Conforms to StructureConformsInternal Method
Assay (Purity) ≥ 95.0%99.2%Gas Chromatography (GC)
Water Content ≤ 0.5%0.08%Karl Fischer Titration
Residual Solvents Meets USP <467> LimitsConformsHeadspace GC-MS

This table provides a snapshot, but the true value lies in understanding how these results are generated and what they signify about the material's suitability for your application.

Core Analytical Techniques for Verification

The trustworthiness of a CoA is paramount. While issued by the manufacturer, it is often prudent for the end-user to perform confirmatory testing, especially in a cGMP environment. Here, we explore the primary analytical methods, explaining the rationale behind their use.

Identity Confirmation: Is It What It Claims to Be?

NMR is the gold standard for unambiguous structure elucidation. For this compound, a tertiary amine, the ¹H NMR spectrum has distinct features.[7][8] The absence of a broad N-H proton signal immediately distinguishes it from primary or secondary amine impurities.[9][10]

Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Hypothetical "Impure" Batch Observation
-OCH₂CH₃~1.25Triplet3HNo significant change.
-N(CH₂CH₂CH₃)₂~0.88Triplet6HNo significant change.
-N(CH₂CH₂CH₃)₂~1.45Sextet4HNo significant change.
-N(CH₂CH₂CH₃)₂~2.45Triplet4HNo significant change.
-N-CH₂-COO-~3.30Singlet2HNo significant change.
-OCH₂CH₃~4.15Quartet2HNo significant change.
N-H Proton N/A N/A N/A A broad singlet appears at ~1.5-2.5 ppm, indicating a secondary amine impurity.

Causality: The choice of NMR is driven by its ability to map the complete proton environment of the molecule. Any deviation from the expected shifts, multiplicities, or the appearance of unexpected signals is a direct indication of a structural discrepancy or the presence of impurities.

GC-MS is a powerful dual-purpose technique. The Gas Chromatograph separates volatile compounds, providing a purity profile, while the Mass Spectrometer fragments the eluted compounds, providing a molecular "fingerprint" that confirms identity.[11][12] The mass spectrum of this compound should show a molecular ion peak (M⁺) at m/z 187.28, corresponding to its molecular weight.[4]

Causality: Esters are typically volatile and thermally stable, making them ideal candidates for GC-MS analysis.[13][14] This technique provides orthogonal identity confirmation to NMR and is highly sensitive for detecting volatile impurities.

Purity Assessment: How Clean Is It?

The assay value on a CoA is arguably the most scrutinized parameter. It is almost always determined by a chromatographic technique.

GC-FID is the workhorse for purity analysis of volatile compounds like this compound. The area of the main peak relative to the total area of all peaks in the chromatogram gives the purity percentage.

Table 3: Comparative GC-MS Purity Analysis

Parameter High-Purity Batch (99.2%) Low-Purity Batch (94.5%) Interpretation
Main Peak RT 8.52 min8.52 minThe main component is present in both.
Main Peak Area % 99.2%94.5%The second batch has significant impurities.
Impurity 1 (RT 6.2 min) 0.15%2.8%Likely a more volatile starting material.
Impurity 2 (RT 9.8 min) 0.25%1.9%Could be a side-product or a less volatile impurity.

Causality: FID is chosen for its high sensitivity to a wide range of organic compounds and its broad linear range, making it excellent for accurate quantification.

While GC is often preferred for this specific molecule, HPLC is a critical alternative, especially for non-volatile impurities. Aliphatic amines often lack a UV chromophore, making detection challenging.[15] Therefore, methods may employ derivatization to attach a UV-active or fluorescent tag, or use universal detectors like Evaporative Light Scattering Detectors (ELSD).[15][16]

Causality: HPLC is employed to detect impurities that are not amenable to GC (e.g., salts, non-volatile decomposition products). The choice of detector is critical; ELSD is valuable when impurities may not have a chromophore, providing a more comprehensive impurity profile.

Comparison with an Alternative: Structural Analogs

To truly understand the analytical data, it's instructive to compare it with a closely related structure. Let's consider Ethyl 2-(propylamino)acetate (CAS: 40693-96-7), a secondary amine alternative.[17]

Table 4: Spectroscopic Comparison: Tertiary vs. Secondary Amine

Analytical Technique This compound (Tertiary) Ethyl 2-(propylamino)acetate (Secondary) Key Differentiating Feature
FTIR No N-H stretchSingle, sharp N-H stretch ~3300-3400 cm⁻¹[7][9]Presence/absence of the N-H bond vibration.
¹H NMR No N-H signal. Two propyl groups are equivalent.A broad N-H signal appears (~1-2 ppm).[7] Protons on the carbon adjacent to the nitrogen will show different chemical shifts.The N-H proton signal is a definitive marker for secondary amines.
¹³C NMR Carbons adjacent to nitrogen are slightly deshielded.[10][18]Similar deshielding, but the overall carbon count and symmetry will differ.The number of distinct signals will confirm the structure.
Mass Spec (EI) M⁺ at m/z 187M⁺ at m/z 145The molecular weight difference is unambiguous.

This comparative data highlights how a suite of analytical techniques provides a self-validating system. An unexpected N-H stretch in the FTIR of a batch of this compound would be a major red flag, immediately warranting a more detailed investigation by NMR.

Visualization of Workflows and Structures

Diagrams are essential for visualizing complex relationships and workflows.

cluster_verification CoA Verification Workflow cluster_testing Confirmatory Analytical Tests A Receive Compound & CoA B Visual Inspection (Appearance, Labeling) A->B C Log Sample & CoA Data B->C D Perform Confirmatory Testing C->D E Compare In-House Data to CoA Specs D->E D1 FTIR Identity D->D1 D2 NMR Identity & Structure D->D2 D3 GC-MS Purity & Identity D->D3 F Decision Point E->F G Accept Batch for Use F->G Data Conforms H Reject Batch & Contact Supplier F->H Discrepancy Found

Caption: Workflow for receiving and verifying a chemical reagent against its CoA.

cluster_tertiary This compound (Tertiary) cluster_secondary Ethyl 2-(propylamino)acetate (Secondary) T_Struct S_Struct

Caption: Structural comparison of a tertiary amine and its secondary amine analog.

Experimental Protocols for Verification

These protocols describe standard procedures for the key analytical tests discussed.

Protocol 1: Purity and Identity by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like ethyl acetate or dichloromethane.[19]

  • Instrument Setup:

    • GC Column: Use a standard non-polar column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Analysis: Inject 1 µL of the sample. Integrate all peaks in the resulting total ion chromatogram (TIC). The purity is the area percent of the main peak. Confirm identity by matching the mass spectrum of the main peak against a reference library or by interpreting the fragmentation pattern.

Protocol 2: Structural Confirmation by ¹H NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

    • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Analysis: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals and assign them to the corresponding protons in the molecular structure.

Protocol 3: Purity by HPLC with ELSD
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.

  • Instrument Setup:

    • HPLC Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detector Setup (ELSD):

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Analysis: Inject 10 µL of the sample. The area percent of the main peak corresponds to the purity. This method is effective for detecting non-volatile or non-UV active impurities.[16]

References

  • GC/MS analysis of long-chain esters standards. (A) Total ion... ResearchGate. Available from: [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. Available from: [Link]

  • Spectroscopy of Amines. Fiveable. Available from: [Link]

  • GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns: A Combination Organic Experiment for Esterifying Unknown Alcohols and Determining their Structures by GC/MS. ACS Publications. Available from: [Link]

  • GMP Requirements for Certificates of Analysis (CoA). ECA Academy. 2017 Mar 1. Available from: [Link]

  • GC/MS analysis of some long chain esters, ketones and propanediol diesters. Scilit. Available from: [Link]

  • Spectroscopy of Amines. Oregon State University. 2020 Feb 7. Available from: [Link]

  • API COA Guide: Quality Assurance for Manufacturers & Purchasers. Pharmaffiliates. 2025 Aug 8. Available from: [Link]

  • GC-MS Analysis of esters of fatty acid present in biodiesel produced from Cladophora vagabunda. JOCPR. Available from: [Link]

  • How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? TutorChase. Available from: [Link]

  • Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. PMC. Available from: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. 2022 Apr 15. Available from: [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available from: [Link]

  • Amines. Available from: [Link]

  • 24.10 Spectroscopy of Amines. OpenStax. Available from: [Link]

  • Certificate of Analysis (CoA) in Pharma. Advent Chembio. Available from: [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Chromatography Online. 2024 Jun 10. Available from: [Link]

  • What Is a Certificate of Analysis and Do You Need One? Pro Carrier. Available from: [Link]

  • Ethyl 2-[benzylpropylamino]acetate. PubChem. Available from: [Link]

  • Ethyl 2-(2-amino-6-(2-(dipropylamino)ethyl)phenyl)acetate. Pharmaffiliates. Available from: [Link]

  • Ethyl 2-(ethylamino)acetate. PubChem. Available from: [Link]

  • Can you suggest an alternative solvent (other than Ethyl acetate) to use in my work-up? ResearchGate. 2014 Sep 24. Available from: [Link]

  • ethyl 2-(2-(((benzyloxy)methyl)amino)-6-(2-(dipropylamino)ethyl)phenyl)acetate. Pharmaffiliates. Available from: [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. 2022 Feb 5. Available from: [Link]

  • DEA Office of Forensic Sciences Validated Qualitative Methods. 2022 Dec 7. Available from: [Link]

  • Ethyl Acetate Applications in Pharmaceuticals: An Overview. Available from: [Link]

  • Ethyl acetate. Wikipedia. Available from: [Link]

  • synthesis and diastereoselective alkylation of pseudoephedrine amides. Organic Syntheses Procedure. Available from: [Link]

  • Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. Google Patents.
  • The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. Google Patents.
  • Process for producing ethyl acetate. European Patent Office. Available from: [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.